molecular formula C6H2BrCl3O2S B1271908 4-Bromo-2,6-dichlorobenzenesulfonyl chloride CAS No. 351003-54-8

4-Bromo-2,6-dichlorobenzenesulfonyl chloride

Cat. No.: B1271908
CAS No.: 351003-54-8
M. Wt: 324.4 g/mol
InChI Key: CKJIKXAPXLPSCL-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H2BrCl3O2S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2,6-dichlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3O2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJIKXAPXLPSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372085
Record name 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-54-8
Record name 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-dichlorobenzene-1-sulfonyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, a key reagent in organic synthesis. The information is presented to support research and development activities, with a focus on clarity and practical application.

Core Physical and Chemical Properties

This compound is a solid organic compound at room temperature.[1] Its appearance is generally described as a white to off-white or cream-colored crystalline powder or solid, though some sources may describe it as yellow chunks. It is important to note that the compound is sparingly soluble in water and is reactive with water.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₆H₂BrCl₃O₂S[3][4]
Molecular Weight 324.41 g/mol
Melting Point 37-42 °C
Boiling Point 349.8 ± 42.0 °C at 760 mmHg
Density 2.0 ± 0.1 g/cm³
Flash Point 165.3 ± 27.9 °C
CAS Number 351003-54-8[3]
IUPAC Name 4-bromo-2,6-dichlorobenzene-1-sulfonyl chloride[4]

Experimental Protocols for Property Determination

Standard laboratory procedures are employed to determine the physical properties of solid organic compounds like this compound. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature probe.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.[1][5]

Boiling Point Determination (Thiele Tube Method)

For high-boiling point solids, distillation under reduced pressure is often required. However, a micro boiling point determination can be performed using the Thiele tube method.

Methodology:

  • Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, allowing the convection currents of the oil to ensure uniform heating.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][7]

Density Determination (Gas Pycnometry)

Gas pycnometry is a non-destructive method used to determine the skeletal density of a solid by measuring the volume of displaced gas.

Methodology:

  • Sample Preparation: A known mass of the solid sample is placed in the sample chamber of the gas pycnometer.

  • Analysis: The system is sealed, and an inert gas, typically helium, is introduced into a reference chamber of known volume. The gas is then allowed to expand into the sample chamber.

  • Measurement: By measuring the pressure difference before and after the expansion, the volume of the solid sample can be accurately calculated using the ideal gas law.

  • Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.[8]

Synthetic Utility and Reaction Workflow

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-bromo-2,6-dichlorobenzenesulfonyl group into molecules. A common application is in the formation of sulfonamides through reaction with primary or secondary amines.[2]

General Workflow for Sulfonamide Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a sulfonamide using this compound.

Sulfonamide_Synthesis reagents Reactants: - this compound - Amine (R-NH2) - Base (e.g., Pyridine) reaction Reaction (Stirring in Solvent) reagents->reaction 1. Dissolve & Mix workup Aqueous Workup (e.g., HCl wash) reaction->workup 2. Reaction Quench extraction Extraction (Organic Solvent) workup->extraction 3. Phase Separation drying Drying (e.g., MgSO4) extraction->drying 4. Remove Water purification Purification (e.g., Recrystallization) drying->purification 5. Isolate Crude product Final Product: Sulfonamide purification->product 6. Final Isolation

Caption: General workflow for sulfonamide synthesis.

References

An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzenesulfonyl chloride (CAS: 351003-54-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a key intermediate in organic synthesis. Its trifunctional nature, featuring a reactive sulfonyl chloride group and three halogen substituents on the benzene ring, makes it a versatile building block for the synthesis of a variety of complex molecules. The bromine and chlorine atoms offer sites for further functionalization through cross-coupling reactions, while the sulfonyl chloride moiety readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in medicinal chemistry and drug discovery.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 351003-54-8[1][2][3]
Molecular Formula C₆H₂BrCl₃O₂S[2][3]
Molecular Weight 324.41 g/mol [3]
Appearance White to cream solid, crystals, or powder[4]
Melting Point 37-42 °C (lit.)[3]
SMILES String Clc1cc(Br)cc(Cl)c1S(Cl)(=O)=O[3]
InChI Key CKJIKXAPXLPSCL-UHFFFAOYSA-N[3]

Safety Information:

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Hazard StatementGHS PictogramPrecautionary Statements
H314: Causes severe skin burns and eye damageCorrosionP260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363

Synthesis and Reactivity

Synthesis of this compound

Experimental Workflow: General Synthesis of Aromatic Sulfonyl Chlorides

G start Start: 1-Bromo-3,5-dichlorobenzene reaction Chlorosulfonation Reaction start->reaction reagent Chlorosulfonic Acid (excess) reagent->reaction workup Aqueous Work-up (Quench with ice-water) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Crystallization) extraction->purification product Product: this compound purification->product

Caption: General workflow for the synthesis of this compound.

Key Reactivity: Formation of Sulfonamides

The most prominent application of this compound in medicinal chemistry is its reaction with primary or secondary amines to form the corresponding N-substituted-4-bromo-2,6-dichlorobenzenesulfonamides. This reaction is a cornerstone for creating diverse libraries of compounds for biological screening.

A representative reaction is the synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide, which can be achieved by reacting this compound with a suitable amine source. A closely related synthesis involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-bromoaniline.[1]

Experimental Protocol: General Synthesis of N-Aryl-4-bromo-2,6-dichlorobenzenesulfonamides

This protocol is adapted from general procedures for the synthesis of sulfonamides from sulfonyl chlorides and anilines.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a clean, dry round-bottom flask containing a magnetic stir bar, add the substituted aniline and dissolve it in anhydrous dichloromethane.

  • Add anhydrous pyridine or triethylamine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure N-aryl-4-bromo-2,6-dichlorobenzenesulfonamide.[5]

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[5] The 4-bromo-2,6-dichlorobenzenesulfonamide scaffold offers a unique substitution pattern that can be exploited to modulate the physicochemical properties and biological activity of potential drug candidates.

Role as Carbonic Anhydrase Inhibitors

Benzenesulfonamide derivatives are known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[6] Certain CA isoforms, such as CA IX, are overexpressed in various cancers and are associated with tumor progression and metastasis. Therefore, the development of selective CA IX inhibitors is a promising strategy for cancer therapy.

While direct inhibitory data for sulfonamides derived specifically from this compound is not available in the searched literature, studies on structurally related 4-bromo-substituted benzenesulfonamides have demonstrated potent inhibitory activity against cancer-associated hCA isoforms.[7] This suggests that derivatives of this compound are promising candidates for investigation as carbonic anhydrase inhibitors.

Signaling Pathway: Hypoxia-Inducible Factor (HIF-1) and Carbonic Anhydrase IX (CA IX) in Cancer

G hypoxia Hypoxia in Tumor Microenvironment hif1 HIF-1α Stabilization and Activation hypoxia->hif1 ca9_gene Transcription of CA9 Gene hif1->ca9_gene ca9_protein Carbonic Anhydrase IX (CA IX) Expression ca9_gene->ca9_protein ph_regulation Extracellular Acidification (pHe Regulation) ca9_protein->ph_regulation tumor_progression Tumor Progression, Metastasis, and Therapy Resistance ph_regulation->tumor_progression inhibitor 4-Bromo-2,6-dichlorobenzenesulfonamide Derivative (Potential Inhibitor) inhibitor->ca9_protein

Caption: Potential role of 4-bromo-2,6-dichlorobenzenesulfonamide derivatives in inhibiting the HIF-1/CA IX pathway in cancer.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of polysubstituted aromatic compounds, particularly sulfonamides. Its utility in generating libraries of potential carbonic anhydrase inhibitors highlights its importance in drug discovery and medicinal chemistry. The detailed experimental protocols and understanding of its reactivity provided in this guide are intended to facilitate its use by researchers and scientists in the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug development.

References

An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Last Updated: December 27, 2025

Abstract

Molecular Structure and Physicochemical Properties

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a polysubstituted benzene derivative. The central benzene ring is functionalized with a sulfonyl chloride group (-SO₂Cl), a bromine atom, and two chlorine atoms. The substitution pattern, with the bromine at the 4-position and the two chlorine atoms flanking the sulfonyl chloride group at the 2- and 6-positions, imparts distinct steric and electronic properties to the molecule.

The molecular formula of the compound is C₆H₂BrCl₃O₂S.[1][2] Its structure is depicted below:

Image of the 2D structure of this compound should be here.

A summary of its key quantitative data is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 324.41 g/mol
CAS Number 351003-54-8[]
Appearance White to cream solid (crystals or powder)[1]
Melting Point 37-42 °C
Empirical Formula C₆H₂BrCl₃O₂S
InChI Key CKJIKXAPXLPSCL-UHFFFAOYSA-N[1]
SMILES Clc1cc(Br)cc(Cl)c1S(Cl)(=O)=O[1]

Synthesis and Reactivity

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from general methods for preparing substituted benzenesulfonyl chlorides. A common strategy involves a two-step process starting from a corresponding aniline derivative.

A logical workflow for the synthesis is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_intermediate Intermediate cluster_chlorosulfonation Step 2: Chlorosulfonation cluster_product Final Product start 4-Bromo-2,6-dichloroaniline diazotization Diazotization Reaction (e.g., NaNO₂, aq. acid) start->diazotization Reacts with intermediate 4-Bromo-2,6-dichlorobenzenediazonium salt diazotization->intermediate Forms chlorosulfonation Chlorosulfonation (e.g., SO₂, CuCl₂) intermediate->chlorosulfonation Reacts with product This compound chlorosulfonation->product Yields

Caption: A plausible synthetic workflow for this compound.

Core Reactivity: Sulfonamide Formation

The primary utility of this compound in drug discovery and organic synthesis lies in its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry for the synthesis of a diverse range of biologically active molecules.[4][5]

A general experimental protocol for the synthesis of N-substituted-4-bromo-2,6-dichlorobenzenesulfonamides is as follows:

Experimental Protocol: General Sulfonamide Synthesis

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the amine solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Reaction Initiation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or silica gel column chromatography to yield the desired sulfonamide.

Reaction_Scheme reagent1 This compound product N-substituted-4-bromo-2,6- dichlorobenzenesulfonamide reagent1->product reagent2 Primary or Secondary Amine (R¹R²NH) reagent2->product + (in presence of base) byproduct HCl

Caption: General reaction scheme for sulfonamide synthesis.

Applications in Drug Discovery and Medicinal Chemistry

While specific FDA-approved drugs containing the 4-bromo-2,6-dichlorobenzenesulfonamide moiety are not prominently documented, this class of compounds holds significant potential in drug discovery for several reasons:

  • Scaffold for Library Synthesis: The reliable formation of sulfonamides allows for the rapid generation of compound libraries with diverse amine building blocks. This is a crucial strategy in hit-to-lead optimization.

  • Modulation of Physicochemical Properties: The presence of three halogen atoms (one bromine and two chlorines) significantly influences the lipophilicity, metabolic stability, and electronic properties of the resulting sulfonamide derivatives. This allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles.[5]

  • Potential for Further Functionalization: The bromine atom on the aromatic ring serves as a handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira), to introduce additional complexity and explore structure-activity relationships.

Although direct applications in "click chemistry" are not established for this molecule, its derivatives, particularly if the bromine is converted to an azide or an alkyne, could potentially be utilized in such bioconjugation strategies.[6]

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable reagent for researchers and professionals in drug development. Its well-defined structure and predictable reactivity in sulfonamide formation make it an attractive building block for the synthesis of novel chemical entities. While detailed synthetic protocols for this specific compound are scarce in the public domain, established methods for analogous compounds provide a solid foundation for its preparation and use. The polysubstituted nature of this molecule offers opportunities for creating structurally diverse compounds with tunable properties, underscoring its potential in the ongoing quest for new therapeutic agents. Further research into the biological activities of its derivatives is warranted.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2,6-dichlorobenzenesulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The primary synthetic route detailed is the Sandmeyer-type reaction, commencing with the diazotization of 4-bromo-2,6-dichloroaniline. This document furnishes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathway to facilitate laboratory preparation.

Introduction

This compound is a valuable chemical intermediate due to its reactive sulfonyl chloride functional group and the specific substitution pattern on the aromatic ring. This arrangement of a bromine atom and two chlorine atoms offers medicinal chemists a scaffold for synthesizing complex molecules with potential biological activity. The primary and most established method for the preparation of such aryl sulfonyl chlorides is the Sandmeyer reaction, which involves the transformation of an amino group on an aromatic ring into a diazonium salt, followed by a copper-catalyzed reaction with sulfur dioxide to yield the desired sulfonyl chloride.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process starting from 4-bromo-2,6-dichloroaniline:

  • Diazotization: The primary amino group of 4-bromo-2,6-dichloroaniline is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures.

  • Sulfonylation (Sandmeyer-type reaction): The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to produce the target sulfonyl chloride.

The overall reaction scheme is presented below:

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction A 4-Bromo-2,6-dichloroaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl, Acetic Acid, <0°C A:s->B:n C This compound B->C  SO₂, CuCl, Acetic Acid B:s->C:n

Caption: Synthetic pathway for this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of 4-Bromo-2,6-dichloroaniline (Starting Material)

PropertyValue
CAS Number697-88-1
Molecular FormulaC₆H₄BrCl₂N
Molecular Weight240.91 g/mol
Melting Point83-87 °C
AppearanceSolid

Table 2: Properties of this compound (Final Product)

PropertyValue
CAS Number351003-54-8
Molecular FormulaC₆H₂BrCl₃O₂S
Molecular Weight324.41 g/mol
Melting Point37-42 °C[1]
AppearanceWhite to cream solid[2]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous dichlorobenzenesulfonyl chlorides.[3]

Step 1: Diazotization of 4-Bromo-2,6-dichloroaniline

Materials:

  • 4-Bromo-2,6-dichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Water (deionized)

  • Acetone/Ice bath

Procedure:

  • In a 250 mL beaker, suspend 4-bromo-2,6-dichloroaniline (1.0 equiv) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Cool the suspension to below 0 °C in an acetone/ice bath with continuous stirring.

  • Prepare a solution of sodium nitrite (1.1 equiv) in water.

  • Slowly add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 0 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue to stir the resulting light-orange mixture at a temperature below 0 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Synthesis of this compound

Materials:

  • The diazonium salt solution from Step 1

  • Glacial Acetic Acid saturated with Sulfur Dioxide (SO₂)

  • Copper(I) Chloride (CuCl)

  • Ice water

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a separate reaction vessel, prepare a solution of glacial acetic acid saturated with sulfur dioxide.

  • Add a catalytic amount of copper(I) chloride to this solution and cool it in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the SO₂/acetic acid solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a large volume of ice water to precipitate the crude product.

  • Extract the product with dichloromethane or diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent such as a mixture of hexane and ethyl acetate to afford a white to cream solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by the following analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: Spectral data for this compound are available in chemical databases for comparison.[4]

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Melting Point Analysis: The melting point of the purified product should be in the range of 37-42 °C.[1]

Safety Information

  • 4-Bromo-2,6-dichloroaniline (Starting Material): Handle with care as it is a toxic compound.

  • This compound (Final Product): This compound is corrosive and can cause severe skin burns and eye damage.[5][6]

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Diazonium salts are potentially explosive, especially when dry, and should be handled with extreme caution and not isolated. The reaction should be carried out at low temperatures as indicated.

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification A Suspend 4-bromo-2,6-dichloroaniline in HCl and Acetic Acid B Cool to <0°C A->B A->B D Add NaNO₂ solution dropwise to aniline suspension at <0°C B->D B->D C Prepare NaNO₂ solution C->D C->D E Stir for 30 min at <0°C D->E D->E G Add diazonium salt solution to SO₂ solution E->G E->G F Prepare SO₂/Acetic Acid solution with CuCl catalyst F->G F->G H Stir at room temperature G->H G->H I Pour into ice water H->I H->I J Extract with organic solvent I->J I->J K Wash, dry, and concentrate J->K J->K L Recrystallize K->L K->L

References

Solubility Profile of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, a key reagent in organic synthesis and medicinal chemistry. Understanding its solubility is critical for reaction optimization, purification, and formulation development. This document outlines the predicted solubility of this compound in a range of common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound.

Solvent CategorySolventPredicted SolubilityRationale
Aprotic Polar Tetrahydrofuran (THF)SolubleTHF is a good solvent for a wide range of organic compounds and is not expected to react with the sulfonyl chloride under normal conditions.
Dimethylformamide (DMF)SolubleDMF is a strong polar aprotic solvent capable of dissolving many organic compounds.
Dimethyl sulfoxide (DMSO)SolubleDMSO is a powerful solvent, though its higher boiling point can make removal difficult.
AcetonitrileSolubleAcetonitrile is a common solvent for reactions involving organic reagents.
AcetoneSolubleAcetone is a versatile solvent for many organic compounds.
Ethyl AcetateSolubleEthyl acetate is a moderately polar solvent that should effectively dissolve the compound.
Chlorinated Dichloromethane (DCM)SolubleChlorinated solvents are generally good at dissolving halogenated organic compounds. A similar compound, 4-Bromobenzenesulfonyl chloride, is known to be soluble in DCM.
ChloroformSolubleSimilar to DCM, chloroform is expected to be a good solvent for this compound.
Aromatic TolueneSolubleThe aromatic nature of toluene should facilitate the dissolution of the substituted benzene ring of the solute.
Alkanes HexaneSparingly SolubleAs a nonpolar solvent, hexane may have limited capacity to dissolve the moderately polar sulfonyl chloride group.
Protic MethanolSoluble (with reaction)Protic solvents like methanol can react with the sulfonyl chloride group to form the corresponding sulfonate ester.
EthanolSoluble (with reaction)Similar to methanol, ethanol is expected to react with the sulfonyl chloride.
IsopropanolSoluble (with reaction)Isopropanol is also a protic solvent that can undergo solvolysis with the sulfonyl chloride.
Aqueous WaterInsolubleThe compound is a relatively large, nonpolar organic molecule and is expected to have very low solubility in water. Sulfonyl chlorides can also hydrolyze in water.[1][2][3]

Experimental Protocol for Determining Solubility

This section provides a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the equilibrium solubility method (shake-flask).

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature shaker or orbital shaker

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other suitable analytical instrumentation (e.g., UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visually inspect the vials to confirm the presence of undissolved solid.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Accurately weigh the filtered solution.

  • Quantification of Solute:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted solution using a validated analytical method to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      Solubility ( g/100 mL) = (Concentration of solute in the filtered solution (g/mL)) x 100

Safety Precautions:

  • This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis and Reporting A Define Compound of Interest (this compound) B Literature Search for Existing Data A->B C Predict Solubility Based on Structure ('Like Dissolves Like') B->C D Select Range of Organic Solvents C->D Inform Solvent Selection E Perform Qualitative Solubility Test (Small Scale) D->E F Perform Quantitative Solubility Measurement (e.g., Shake-Flask Method) E->F If qualitative solubility is observed G Analyze Samples (e.g., HPLC, UV-Vis) F->G H Calculate Solubility Values (e.g., g/100mL, mg/mL) G->H I Tabulate and Visualize Data H->I J Prepare Technical Report / Whitepaper I->J

Caption: Logical workflow for solubility assessment.

References

Spectroscopic Analysis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Due to the limited availability of public experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for acquiring and analyzing this data are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative data for this compound. These values are estimations based on known chemical shift and fragmentation patterns for analogous structures.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.8 - 8.0Singlet2HAromatic CH

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 140 - 145C-S
~ 135 - 140C-Cl
~ 130 - 135C-H
~ 125 - 130C-Br

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 1380 - 1400StrongS=O Asymmetric Stretch
~ 1170 - 1190StrongS=O Symmetric Stretch
~ 800 - 900StrongC-Cl Stretch
~ 600 - 700MediumC-Br Stretch
~ 500 - 600MediumS-Cl Stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z RatioPredicted IdentityNotes
322/324/326[M]⁺Molecular ion peak with characteristic isotopic pattern for Br and 3Cl.
287/289/291[M-Cl]⁺Loss of a chlorine radical.
223/225[M-SO₂Cl]⁺Loss of the sulfonyl chloride group.
188/190[C₆H₂BrCl]⁺Fragment of the aromatic ring.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of aromatic sulfonyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Identify peak multiplicities (singlet, doublet, etc.) in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

GC-MS Parameters:

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • Carrier Gas: Helium.

MS Parameters (Electron Ionization):

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: 50 - 400 m/z.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺). The isotopic pattern will be complex due to the presence of one bromine and three chlorine atoms.

  • Analyze the major fragment ions and propose fragmentation pathways.

  • Compare the observed isotopic patterns of the fragment ions with theoretical patterns to confirm their elemental composition.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and a conceptual representation of data integration for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structural Elucidation Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Place on ATR crystal Sample->IR_Prep MS_Prep Dissolve in volatile solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS MS_Prep->MS_Acq NMR_Data Chemical Shifts, Multiplicities, Integrals NMR_Acq->NMR_Data IR_Data Vibrational Frequencies IR_Acq->IR_Data MS_Data m/z Ratios, Fragmentation Patterns MS_Acq->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Data_Integration_Logic MS MS Data (Molecular Weight & Formula) Structure Proposed Structure This compound MS->Structure Confirms Elemental Composition IR IR Data (Functional Groups: S=O, C-Cl, C-Br) IR->Structure Confirms Functional Groups NMR NMR Data (¹H & ¹³C Environment) NMR->Structure Confirms Connectivity

Caption: Logical relationship for integrating multi-spectroscopic data for structural confirmation.

Technical Guide to the Purity and Assay of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and assay of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, a key reagent in synthetic chemistry. This document outlines the compound's physicochemical properties, common analytical methods for its characterization, and a discussion of potential impurities. Detailed experimental protocols and data are presented to assist researchers in ensuring the quality and consistency of this critical starting material.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
CAS Number 351003-54-8[1]
Molecular Formula C₆H₂BrCl₃O₂S[1]
Molecular Weight 324.41 g/mol
Appearance White to cream solid
Melting Point 37-42 °C

Synthesis and Potential Impurities

The most common synthetic route to this compound is via a Sandmeyer-type reaction of 4-bromo-2,6-dichloroaniline. This process involves diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper salt and a chloride source.

Synthesis and Impurity Pathway cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 4-bromo-2,6-dichloroaniline 4-bromo-2,6-dichloroaniline Diazonium Salt Diazonium Salt 4-bromo-2,6-dichloroaniline->Diazonium Salt NaNO₂, HCl Starting Material Unreacted 4-bromo-2,6-dichloroaniline 4-bromo-2,6-dichloroaniline->Starting Material Product 4-Bromo-2,6-dichlorobenzenesulfonyl chloride Diazonium Salt->Product SO₂, CuCl Sandmeyer Byproduct 1-Bromo-2,4,6-trichlorobenzene Diazonium Salt->Sandmeyer Byproduct Sandmeyer Reaction (Side Reaction) Hydrolysis Product 4-Bromo-2,6-dichlorobenzenesulfonic acid Product->Hydrolysis Product Hydrolysis

Figure 1: Synthesis Pathway and Potential Impurities.

The primary impurities associated with this synthesis are:

  • Unreacted Starting Material: Residual 4-bromo-2,6-dichloroaniline.

  • Sandmeyer Byproduct: 1-Bromo-2,4,6-trichlorobenzene, formed by a competing Sandmeyer chlorination reaction.[2][3]

  • Hydrolysis Product: 4-Bromo-2,6-dichlorobenzenesulfonic acid, resulting from the reaction of the sulfonyl chloride with water.[3]

Analytical Methods for Purity and Assay

A combination of chromatographic and spectroscopic techniques, along with titration, is recommended for a thorough assessment of the purity and assay of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Due to the thermal lability of some sulfonyl chlorides, derivatization to more stable sulfonamides may be employed for accurate quantitative analysis.[4]

Table 1: Typical GC Conditions for Aromatic Sulfonyl Chloride Analysis

ParameterCondition
Column CP-Sil 8 CB or equivalent
Initial Temperature 90 °C (hold 1 min)
Ramp Rate 30 °C/min
Final Temperature 270 °C (hold 7 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a suitable method for the assay of this compound and the quantification of non-volatile impurities.

Table 2: General HPLC Conditions for Aromatic Sulfonyl Chloride Analysis

ParameterCondition
Column C18 (e.g., Waters XBridge C18, 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with a buffer (e.g., phosphate buffer)
Elution Isocratic or gradient
Flow Rate 1.0 mL/min
Detector UV at a suitable wavelength (e.g., 254 nm)
Titration

Titrimetric methods provide an absolute measure of the sulfonyl chloride content. A common method involves the reaction of the sulfonyl chloride with a nucleophile, followed by titration.

Table 3: Titration Assay Summary

MethodPrinciple
Reaction with Benzyl Mercaptan The sulfonyl chloride reacts with excess benzyl mercaptan to form a sulfinic acid, which is then titrated with an oxidizing agent like cerium(IV) sulfate.
Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation and identification of this compound.

Table 4: Spectroscopic Data

TechniqueData
¹H NMR A proton NMR spectrum is available and can be used for identity confirmation.
¹³C NMR Expected signals would correspond to the substituted aromatic ring.
IR Spectroscopy Characteristic peaks for S=O stretching (around 1375 and 1185 cm⁻¹) and C-Br/C-Cl bonds are expected.
Mass Spectrometry The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Experimental Protocols

GC-MS Analysis Workflow

GC-MS Workflow SamplePrep Sample Preparation (Dissolve in appropriate solvent) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis (Peak Integration and Library Search) Detection->DataAnalysis Result Purity and Impurity Profile DataAnalysis->Result

Figure 2: GC-MS Analysis Workflow.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable solvent (e.g., dichloromethane or acetonitrile) to a final concentration of 1 mg/mL.

  • GC-MS System: Use a gas chromatograph equipped with a mass selective detector.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Chromatography: Employ the conditions outlined in Table 1.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Identify impurities by comparing their mass spectra with a library (e.g., NIST). Calculate the purity as the percentage of the main peak area relative to the total peak area.

HPLC Analysis Workflow

HPLC Workflow SamplePrep Sample and Standard Preparation (Dissolve in mobile phase) Injection HPLC Injection SamplePrep->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Peak Integration and Quantification) Detection->DataAnalysis Result Assay and Purity DataAnalysis->Result

Figure 3: HPLC Analysis Workflow.

Protocol:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Prepare a sample solution of approximately the same concentration as the standard in the mobile phase.

  • HPLC System: Use an HPLC system with a UV detector.

  • Chromatography: Employ the conditions outlined in Table 2.

  • Data Analysis: Calculate the assay of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution. Purity can be determined by the area percentage method.

Titration Assay Workflow

Titration Workflow SamplePrep Sample Preparation (Accurate weighing and dissolution) Reaction Reaction with Nucleophile (e.g., Benzyl Mercaptan) SamplePrep->Reaction Titration Potentiometric or Visual Titration with Standardized Titrant Reaction->Titration Endpoint Endpoint Determination Titration->Endpoint Calculation Assay Calculation Endpoint->Calculation Result Assay (% w/w) Calculation->Result

References

An In-depth Technical Guide to the Chemical Reactivity of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a highly reactive aromatic sulfonyl chloride that serves as a valuable reagent in organic synthesis. Its trifunctional nature, featuring a bromine atom and two chlorine atoms on the benzene ring in addition to the sulfonyl chloride group, makes it a versatile building block for the synthesis of complex molecules. The presence of strong electron-withdrawing chloro substituents on the aromatic ring enhances the electrophilicity of the sulfonyl group, rendering it highly susceptible to nucleophilic attack. This heightened reactivity is of significant interest in the development of novel therapeutic agents and other advanced materials. This guide provides a comprehensive overview of the chemical properties, core reactivity, and synthetic applications of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its proper handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 351003-54-8[1][2]
Molecular Formula C₆H₂BrCl₃O₂S[2][3]
Molecular Weight 324.41 g/mol [2]
Appearance Solid[2]
Melting Point 37-42 °C[2][4]
Boiling Point 349.8 ± 42.0 °C at 760 mmHg[4]
Density 2.0 ± 0.1 g/cm³[4]
InChI Key CKJIKXAPXLPSCL-UHFFFAOYSA-N[2]
SMILES Clc1cc(Br)cc(Cl)c1S(Cl)(=O)=O[2]

Table 2: Spectroscopic Data for this compound and Related Compounds

Spectrum TypeCompoundKey Signals/NotesReference(s)
¹H NMR This compoundData not explicitly detailed in search results, but available.[5]
¹H NMR 1-Bromo-2,6-dichlorobenzene (precursor)Available spectra can be used for comparison.[6]
IR This compoundAvailable spectra can provide characteristic vibrational frequencies.[5]
IR 4-Bromo-1,2-dichlorobenzene (related compound)Neat and ATR-IR spectra are available.[7]
Mass Spec. This compoundAvailable spectra for molecular weight and fragmentation pattern confirmation.[5]
Mass Spec. 2-Bromobenzenesulfonyl chloride (related compound)Electron ionization mass spectrum is available.

Core Chemical Reactivity and Mechanistic Insights

The primary mode of reactivity for this compound is nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride group. The two chlorine atoms at the ortho positions and the bromine atom at the para position are strong electron-withdrawing groups. This electronic effect significantly increases the electrophilicity of the sulfonyl sulfur, making it highly susceptible to attack by a wide range of nucleophiles.

The reaction generally proceeds via a concerted Sₙ2-type mechanism, involving a single transition state. However, an addition-elimination mechanism through a trigonal bipyramidal intermediate has also been proposed, particularly for reactions with strong nucleophiles. The presence of ortho-substituents can, in some cases, lead to "steric acceleration" of the reaction, which is attributed to the relief of steric strain in the transition state.[1]

Figure 1: General mechanism for the nucleophilic substitution reaction of this compound.

Key Reactions and Synthetic Applications

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone of its synthetic utility, leading to the formation of N-substituted sulfonamides. This reaction is of paramount importance in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[8][9] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[8]

Synthesis of Sulfonate Esters

In the presence of a base, this compound reacts with alcohols to yield sulfonate esters. This reaction is useful for the protection of alcohol functionalities or for the introduction of a good leaving group for subsequent nucleophilic substitution reactions.

Synthesis of Thioesters

Reaction with thiols provides the corresponding thioesters. This transformation is valuable for the synthesis of sulfur-containing compounds with potential biological activities.

Experimental Protocols

Representative Protocol: Synthesis of an N-substituted-4-bromo-2,6-dichlorobenzenesulfonamide

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.0 - 1.2 eq)

    • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Amine in Anhydrous DCM B Cool to 0 °C A->B C Add Base B->C D Add Sulfonyl Chloride Solution Dropwise C->D E Dilute with DCM D->E Stir at RT (6-18h) F Aqueous Washes (HCl, H₂O, NaHCO₃, Brine) E->F G Dry Organic Layer F->G H Concentrate G->H I Column Chromatography or Recrystallization H->I J Pure Sulfonamide I->J Characterization (NMR, MS, etc.)

References

A Researcher's Guide to Procuring 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in the field of drug development and chemical research, the quality and reliable sourcing of reagents are paramount to the success of their work. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride (CAS No. 351003-54-8) is a specialized sulfonylating agent utilized in complex organic synthesis. This technical guide provides an overview of key suppliers for research-grade quantities of this compound, presents a workflow for its procurement and qualification, and discusses the availability of experimental data.

Key Suppliers and Product Specifications

The procurement of high-quality chemical reagents begins with identifying reputable suppliers. Several major chemical companies offer this compound, primarily for research and development purposes. The table below summarizes the offerings from prominent suppliers based on publicly available data. Researchers are advised to visit the suppliers' websites for the most current information on availability and pricing.

SupplierProduct Name/GradePurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Thermo Fisher Scientific (Alfa Aesar) This compound≥94.0%351003-54-8C₆H₂BrCl₃O₂S324.41
Sigma-Aldrich (Merck) This compoundTechnical Grade351003-54-8C₆H₂BrCl₃O₂S324.41
J & K SCIENTIFIC LTD. This compound97%351003-54-8C₆H₂BrCl₃O₂S324.41
Energy Chemical This compound95%351003-54-8C₆H₂BrCl₃O₂S324.41
Capot Chemical Co., Ltd This compound98%351003-54-8C₆H₂BrCl₃O₂S324.41

Physical and Chemical Properties:

  • Appearance: White to cream crystals or powder.[1]

  • Melting Point: 37-42 °C (literature)[2][3][4] or 40.0-52.0 °C as specified by some suppliers.[1]

  • InChI Key: CKJIKXAPXLPSCL-UHFFFAOYSA-N.[2]

Procurement and Qualification Workflow for Research Chemicals

The selection of a chemical supplier should extend beyond simple price comparison. For research applications, ensuring the identity and purity of the starting materials is a critical step that can prevent costly and time-consuming troubleshooting later in the experimental process. The following workflow outlines a systematic approach to procuring and qualifying a reagent like this compound.

G start Identify Research Need screen 1. Initial Supplier Screening (Purity, Availability, Cost) start->screen request_docs 2. Request Documentation (CoA, SDS) screen->request_docs compare 3. Compare Supplier Metrics request_docs->compare place_order 4. Place Order compare->place_order receive 5. Receive and Log Material place_order->receive qc 6. In-House QC Verification (e.g., NMR, LC-MS, mp) receive->qc pass Batch Accepted for Research Use qc->pass  Meets Spec?   Yes fail Batch Rejected (Contact Supplier) qc->fail No end Proceed with Experiment pass->end fail->screen Re-evaluate Suppliers

Workflow for procuring and qualifying research chemicals.

This workflow emphasizes the importance of verifying the quality of the reagent upon receipt. A Certificate of Analysis (CoA) provides the supplier's quality control data for a specific batch.[5] However, independent verification through in-house analytical methods (such as NMR, mass spectrometry, or melting point analysis) is a best practice in research to ensure the material conforms to the required specifications before it is committed to complex and resource-intensive experiments.

Experimental Protocols

Researchers looking to utilize this compound should consult the primary scientific literature for examples of its application in synthetic chemistry. While protocols for the specific compound requested are scarce, related compounds like 4-Bromobenzenesulfonyl chloride are widely used as activating agents in the synthesis of oligonucleotides and for preparing sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.[3] These applications demonstrate the general reactivity pattern for sulfonyl chlorides and can serve as a foundational starting point for developing specific experimental procedures. Investigators must, however, meticulously adapt and optimize reaction conditions—such as solvent, temperature, and stoichiometry—for their unique substrates.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety and handling protocols for 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, a key reagent in synthetic chemistry. Adherence to these guidelines is paramount to ensure a safe laboratory environment and mitigate potential risks associated with this corrosive compound.

Hazard Identification and Classification

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1] It is essential to understand its primary hazards to implement appropriate safety measures.

Signal Word: Danger[1][2]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][2]

Precautionary Statements: A comprehensive list of precautionary statements covering prevention, response, storage, and disposal is provided in the tables below.

Physicochemical and Toxicological Data

PropertyValueReference
Molecular Formula C6H2BrCl3O2S[1]
Molecular Weight 324.41 g/mol [1]
Appearance Off-white to cream solid (crystals or powder)[1][4]
Melting Point 40.0 - 52.0 °C[4]
Odor No information available[1]
Stability Stable under normal conditions.[1]

Personal Protective Equipment (PPE)

The consistent and correct use of personal protective equipment is the most critical line of defense when handling this compound.

PPE CategorySpecificationCitation
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[5]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2][5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][5]

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the compound.

AspectProtocolCitation
Handling Use only in a well-ventilated area, such as a chemical fume hood.[1] Avoid breathing dust, vapor, mist, or gas.[5] Do not get in eyes, on skin, or on clothing.[5] Minimize dust generation and accumulation.[5] Wash hands and any exposed skin thoroughly after handling.[1]
Storage Store in a corrosive-designated area.[1] Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
Incompatibilities Avoid contact with moisture, oxidizing agents, and strong bases.[5]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid ProcedureCitation
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses, if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing.[1] Wash off immediately with soap and plenty of water.[1] Seek immediate medical attention.[1]
Inhalation Remove person to fresh air and keep comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Rinse mouth.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.[1]

Spill and Emergency Procedures

In the event of a spill, a calm and systematic approach is necessary to ensure safety and proper cleanup.

Experimental Protocol for Spill Response:

  • Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area. Restrict access to the area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate personal protective equipment as outlined in Section 3.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[5] Avoid generating dust.[5]

  • Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable agent.

  • Dispose of Waste: Dispose of the contaminated materials and cleaning agents as hazardous waste in accordance with local, state, and federal regulations.[1]

  • Ventilate the Area: Ensure the area is well-ventilated to disperse any remaining dust or vapors.

Visual Workflow Guides

The following diagrams illustrate the logical workflows for the safe handling and spill response procedures for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Review SDS and Procedures DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->DonPPE WorkInHood Work in a Chemical Fume Hood DonPPE->WorkInHood Weighing Carefully Weigh/Dispense WorkInHood->Weighing Reaction Add to Reaction Vessel Weighing->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for the safe handling of this compound.

SpillResponseWorkflow cluster_cleanup Cleanup Procedure Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess DonPPE Don Full PPE (Gloves, Goggles, Respirator) Assess->DonPPE Contain Contain Spill (Sweep/Vacuum Solid) DonPPE->Contain Collect Collect in Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Emergency spill response workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Sulfonamides using 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a versatile chemical intermediate for the synthesis of novel sulfonamide derivatives. The presence of three halogen substituents on the phenyl ring—a bromine and two chlorine atoms—provides a unique electronic and steric profile that can be exploited in drug discovery to modulate the pharmacological properties of lead compounds. Sulfonamides are a well-established class of pharmacologically active molecules with a broad range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] This document provides detailed protocols for the synthesis of N-substituted-4-bromo-2,6-dichlorobenzenesulfonamides and discusses their potential applications in medicinal chemistry, with a focus on their prospective roles as antimicrobial agents and carbonic anhydrase inhibitors.

Principle of the Reaction

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form a stable sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct.

Experimental Protocols

The following protocols describe the synthesis of N-substituted-4-bromo-2,6-dichlorobenzenesulfonamides using a standard laboratory procedure.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, or other substituted amines)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Protocol 1: General Synthesis of N-Aryl-4-bromo-2,6-dichlorobenzenesulfonamides

This protocol is suitable for the reaction of this compound with various aromatic amines.

Procedure:

  • Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic amine (1.1 equivalents) in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C in an ice bath and slowly add anhydrous pyridine (1.5 equivalents) with stirring.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-bromo-2,6-dichlorobenzenesulfonamide.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Data Presentation

The following table provides representative data for the synthesis of sulfonamides using structurally similar sulfonyl chlorides, which can be used as a general guideline for expected outcomes with this compound. Actual yields and reaction times may vary depending on the specific amine used.

EntryAmineSulfonyl ChlorideProductTypical Reaction Time (h)Typical Yield (%)
1Aniline4-Chlorobenzenesulfonyl chlorideN-Phenyl-4-chlorobenzenesulfonamide3-489
2Benzylamine4-Chlorobenzenesulfonyl chlorideN-Benzyl-4-chlorobenzenesulfonamide3-4Not Specified
32-Methyl-6-nitrophenylamine4-Chlorobenzenesulfonyl chlorideN-(2-Methyl-6-nitrophenyl)-4-chlorobenzenesulfonamide3-489
4Cyclohexylamine4-Chlorobenzenesulfonyl chlorideN-Cyclohexyl-4-chlorobenzenesulfonamide3-478

Data adapted from a study on 4-chlorobenzenesulfonyl chloride and may not be directly representative of reactions with this compound.[1][2]

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of N-substituted-4-bromo-2,6-dichlorobenzenesulfonamides is depicted below.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis amine Amine in DCM base Add Base (Pyridine) amine->base sulfonyl_chloride Add this compound base->sulfonyl_chloride stir Stir at RT (12-24h) sulfonyl_chloride->stir quench Dilute with DCM stir->quench wash_acid Wash with 1M HCl quench->wash_acid wash_base Wash with NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (MgSO4) wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize (NMR, MS, IR) chromatography->characterize signaling_pathway sulfonamide 4-Bromo-2,6-dichlorobenzenesulfonamide Derivative ca_enzyme Carbonic Anhydrase (e.g., CA IX) sulfonamide->ca_enzyme Binds to active_site Active Site (Zn2+) sulfonamide->active_site Coordinates with Zn2+ ca_enzyme->active_site inhibition Inhibition of Catalytic Activity active_site->inhibition downstream_effects Downstream Physiological Effects (e.g., pH regulation, ion transport) inhibition->downstream_effects Leads to

References

Application Notes and Protocols: Sulfonylation of Primary Amines with 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] The synthesis of novel sulfonamide derivatives is a critical activity in drug discovery and lead optimization. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a key building block in this endeavor. Its unique substitution pattern—featuring a bromine atom for potential further functionalization (e.g., via cross-coupling reactions) and two ortho-chlorine atoms that enhance the electrophilicity of the sulfur center—provides a versatile scaffold for creating structurally diverse molecules with modulated physicochemical and pharmacological properties.

These application notes offer a comprehensive guide to the synthesis of N-substituted-4-bromo-2,6-dichlorobenzenesulfonamides from primary amines. Included are a general reaction mechanism, detailed experimental protocols for both conventional and microwave-assisted synthesis, and a discussion of their application as inhibitors of carbonic anhydrase, a crucial enzyme target in various diseases.[3]

Reaction Principle and Mechanism

The synthesis of sulfonamides from this compound and a primary amine is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate. The reaction is completed by the elimination of a chloride ion and a proton, a process typically facilitated by a base, to yield the stable sulfonamide product. The use of a base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine and render it non-nucleophilic.[1]

G R_NH2 Primary Amine (R-NH₂) Sulfonamide N-Substituted-4-bromo-2,6-dichlorobenzenesulfonamide R_NH2->Sulfonamide plus1 + R_NH2->plus1 SulfonylCl 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride SulfonylCl->Sulfonamide arrow_label Nucleophilic Substitution Base Base (e.g., Pyridine) Base_HCl Base Hydrochloride Salt Base->Base_HCl plus2 + Sulfonamide->plus2 plus1->SulfonylCl plus2->Base_HCl

Caption: General reaction for N-substituted-4-bromo-2,6-dichlorobenzenesulfonamide synthesis.

Data Presentation: Representative Reaction Outcomes

EntryPrimary AmineBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilinePyridineDichloromethane0 to RT12-1885-95
24-MethoxyanilineTriethylamineDichloromethane0 to RT10-1690-98
34-NitroanilinePyridineTHF0 to RT18-2470-85
4BenzylamineTriethylamineDichloromethane0 to RT4-890-97
5CyclohexylamineTriethylamineTHF0 to RT6-1288-95
6tert-Butylamine2,6-LutidineAcetonitrile0 to RT24-4850-70

Experimental Protocols

Protocol 1: Standard Synthesis in Aprotic Solvent

This protocol is a robust and widely applicable method for synthesizing a variety of sulfonamides and is adapted from procedures for structurally similar sulfonyl chlorides.[3]

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[3]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted synthesis offers a rapid, efficient, and environmentally benign alternative to conventional heating.[4]

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.0 eq)

  • n-Hexane

  • Microwave Synthesizer

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add the primary amine (1.0 eq) followed by this compound (1.0 eq).

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for 3-15 minutes. Reaction progress can be monitored by TLC after cooling.

  • Workup: After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.

  • Purification: The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product.[4]

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_characterization Final Product Setup Dissolve Amine in Anhydrous Solvent AddBase Add Base (e.g., Pyridine) Setup->AddBase Cool Cool to 0 °C AddBase->Cool AddSulfonylCl Add Sulfonyl Chloride Solution Dropwise Cool->AddSulfonylCl Stir Stir at RT (6-24 h) AddSulfonylCl->Stir Monitor Monitor by TLC Stir->Monitor Dilute Dilute with DCM Monitor->Dilute Reaction Complete Wash Sequential Washes: 1M HCl, NaHCO₃, Brine Dilute->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify FinalProduct Pure Sulfonamide Purify->FinalProduct

Caption: Experimental workflow for the standard synthesis of sulfonamides.

Application in Medicinal Chemistry: Carbonic Anhydrase Inhibition

A primary application for novel sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5][6] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are known, and their inhibition has therapeutic effects in various conditions, including glaucoma, epilepsy, and cancer.[7][8]

The tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a particularly important target in oncology. It is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment by catalyzing the hydration of CO₂, which is produced at high levels by rapidly proliferating cancer cells. This acidification of the extracellular space promotes tumor invasion, metastasis, and resistance to therapy. Primary sulfonamides (R-SO₂NH₂) are potent inhibitors of CAs, binding to the zinc ion in the active site and blocking its catalytic activity. The development of N-substituted-4-bromo-2,6-dichlorobenzenesulfonamides could lead to potent and selective CA IX inhibitors, disrupting pH regulation in cancer cells and hindering tumor progression.

G cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space (Acidic) Metabolism High Glycolytic Metabolism CO2 CO₂ (intracellular) Metabolism->CO2 produces CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX H2O H₂O H2O->CAIX H_ion H⁺ Invasion Tumor Invasion & Metastasis H_ion->Invasion promotes HCO3 HCO₃⁻ CAIX->H_ion catalyzes formation of CAIX->HCO3 Sulfonamide Sulfonamide Inhibitor Sulfonamide->CAIX inhibits

References

Application Notes and Protocols: 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-bromo-2,6-dichlorobenzenesulfonyl chloride as a protecting group for primary and secondary amines. This reagent offers a robust method for amine protection, yielding stable sulfonamides that are amenable to various synthetic transformations. Detailed protocols for both the protection of amines and the subsequent deprotection of the resulting sulfonamides are presented, along with key data and experimental workflows.

Introduction

In the realm of organic synthesis, particularly in the intricate pathways of drug discovery and development, the transient protection of reactive functional groups is a cornerstone of strategic molecular assembly. Amines, being nucleophilic and basic, often require protection to prevent undesired side reactions during synthetic transformations at other sites of a molecule. Sulfonamides are a well-established class of amine protecting groups, prized for their stability across a wide range of reaction conditions.

This compound stands out as a valuable reagent for this purpose. The resulting 4-bromo-2,6-dichlorobenzenesulfonamide protecting group is characterized by its significant stability towards acidic and many reductive conditions. The electron-withdrawing nature of the two chlorine atoms and the bromine atom on the phenyl ring enhances the stability of the sulfonamide linkage. This document outlines the application of this protecting group, providing detailed experimental procedures for its installation and removal.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 351003-54-8
Molecular Formula C₆H₂BrCl₃O₂S
Molecular Weight 324.41 g/mol [1]
Appearance White to cream solid, crystals, or powder[2]
Melting Point 37-42 °C[1][3]

Amine Protection Protocol

The reaction of this compound with a primary or secondary amine proceeds via nucleophilic substitution at the sulfonyl sulfur atom. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated in situ.

General Experimental Workflow for Amine Protection

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification Dissolve Amine Dissolve amine and base in anhydrous solvent Cool Solution Cool solution to 0 °C Dissolve Amine->Cool Solution Add SulfonylChloride Add 4-bromo-2,6-dichlorobenzenesulfonyl chloride solution dropwise Cool Solution->Add SulfonylChloride Stir Reaction Stir at room temperature Add SulfonylChloride->Stir Reaction Monitor Progress Monitor by TLC/LC-MS Stir Reaction->Monitor Progress Quench Quench with water Monitor Progress->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry and Concentrate Dry over Na₂SO₄ and concentrate Wash->Dry and Concentrate Purify Purify by chromatography Dry and Concentrate->Purify G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification Dissolve Sulfonamide Dissolve sulfonamide in solvent Add Reductant Add reducing agent (e.g., Mg/MeOH or SmI₂) Dissolve Sulfonamide->Add Reductant Stir Reaction Stir at specified temperature Add Reductant->Stir Reaction Monitor Progress Monitor by TLC/LC-MS Stir Reaction->Monitor Progress Quench Quench reaction Monitor Progress->Quench Filter Filter off solids Quench->Filter Extract Extract with organic solvent Filter->Extract Dry and Concentrate Dry and concentrate Extract->Dry and Concentrate Purify Purify to obtain free amine Dry and Concentrate->Purify

References

Application Notes and Protocols for 4-Bromo-2,6-dichlorobenzenesulfonyl chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, a versatile reagent in organic synthesis. It is a valuable building block for the introduction of the 4-bromo-2,6-dichlorophenylsulfonyl moiety, which is of interest in the development of therapeutic agents and agrochemicals.

Introduction

This compound is a reactive organosulfur compound with the chemical formula C₆H₂BrCl₃O₂S. Its utility in organic synthesis stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack by a variety of compounds, including amines, alcohols, and thiols. This reactivity allows for the facile construction of sulfonamides, sulfonate esters, and thioesters, respectively. The presence of bromine and chlorine atoms on the phenyl ring provides opportunities for further functionalization, making it a valuable scaffold in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 351003-54-8[1]
Molecular Formula C₆H₂BrCl₃O₂S[1]
Molecular Weight 324.41 g/mol
Appearance White to cream crystals or powder[1]
Melting Point 40-52 °C[1]

Applications in Organic Synthesis

This compound is primarily used in the following types of reactions:

  • Sulfonamide Formation: Reaction with primary and secondary amines to form N-substituted sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry with a wide range of biological activities.

  • Sulfonate Ester Formation: Reaction with alcohols in the presence of a base to yield sulfonate esters.

  • Thioester Formation: Reaction with thiols to produce thioesters.

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific substrates and reaction scales.

General Protocol for the Synthesis of N-Substituted-4-bromo-2,6-dichlorobenzenesulfonamides

This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base.

Reaction Scheme:

cluster_conditions reagent1 This compound product -> reagent1->product reagent2 +   R1R2NH (Amine) reagent2->product conditions Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF) 0 °C to room temperature sulfonamide 4-Bromo-2,6-dichlorophenyl-SO2-NR1R2 (Sulfonamide) product->sulfonamide

General Sulfonamide Synthesis Workflow

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4-bromo-2,6-dichlorobenzenesulfonamide.[2]

Quantitative Data (Representative Examples by Analogy with 2,4-Dichlorobenzenesulfonyl Chloride): [2]

AmineBaseSolventTime (h)Yield (%)
AnilinePyridineDichloromethane12-2480-90
BenzylamineTriethylamineDichloromethane485-95
CyclohexylamineTriethylamineTetrahydrofuran680-90
General Protocol for the Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonate Esters

This protocol outlines the esterification of an alcohol with this compound.

Reaction Scheme:

cluster_conditions reagent1 This compound product -> reagent1->product reagent2 +   R-OH (Alcohol) reagent2->product conditions Base (e.g., Pyridine) Solvent (e.g., DCM) 0 °C to room temperature ester 4-Bromo-2,6-dichlorophenyl-SO2-OR (Sulfonate Ester) product->ester

General Sulfonate Ester Synthesis Workflow

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.0 - 1.2 eq)

  • Anhydrous pyridine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of the alcohol (1.0 - 1.2 eq) in anhydrous DCM at 0 °C, add anhydrous pyridine (1.5 - 2.0 eq).

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

General Protocol for the Synthesis of S-(4-Bromo-2,6-dichlorophenyl) Thioesters

This protocol describes the reaction of this compound with a thiol.

Reaction Scheme:

cluster_conditions reagent1 This compound product -> reagent1->product reagent2 +   R-SH (Thiol) reagent2->product conditions Base (e.g., Triethylamine) Solvent (e.g., THF) Room Temperature thioester 4-Bromo-2,6-dichlorophenyl-SO2-SR (Thioester) product->thioester

General Thioester Synthesis Workflow

Materials:

  • This compound (1.0 eq)

  • Thiol (1.0 - 1.2 eq)

  • Triethylamine (1.5 - 2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 - 1.2 eq) in anhydrous THF.

  • Base and Sulfonyl Chloride Addition: Add triethylamine (1.5 - 2.0 eq) followed by this compound (1.0 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Applications in Medicinal Chemistry

The 4-bromo-2,6-dichlorophenylsulfonyl moiety can be incorporated into various molecular scaffolds to modulate their physicochemical and biological properties. Sulfonamides derived from this reagent are of particular interest due to the established importance of the sulfonamide functional group in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The halogen substitution pattern on the aromatic ring can influence lipophilicity, metabolic stability, and target binding affinity.

Safety Information

This compound is a corrosive and moisture-sensitive solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and inhalation of dust. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Store in a tightly sealed container in a cool, dry place away from moisture.

Disclaimer: The information provided in this document is intended for research use only by qualified professionals. The experimental protocols are general guidelines and may require optimization. All chemical manipulations should be carried out with appropriate safety precautions.

References

Application Notes and Protocols for 4-Bromo-2,6-dichlorobenzenesulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a versatile building block in medicinal chemistry. Its trifunctional nature, featuring bromo and chloro substituents on the phenyl ring and a reactive sulfonyl chloride group, allows for the synthesis of diverse molecular scaffolds. The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with a primary or secondary amine, is a privileged moiety in drug discovery, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound offers a unique opportunity to modulate the physicochemical properties of resulting sulfonamides, such as lipophilicity, metabolic stability, and target binding affinity, which are critical for the development of novel drug candidates.

These application notes provide a comprehensive guide to the potential use of this compound in the synthesis of N-substituted sulfonamides as potential kinase inhibitors. Included are a general reaction scheme, detailed experimental protocols for both conventional and microwave-assisted synthesis, and hypothetical characterization and biological activity data.

Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors

The 4-bromo-2,6-dichlorophenylsulfonyl scaffold can be utilized as a key component in the design of novel kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The sulfonamide derivatives of this compound can be designed to interact with the ATP-binding site of specific kinases. The dichlorinated phenyl ring can occupy hydrophobic pockets, while the sulfonamide group can form critical hydrogen bonds with the hinge region of the kinase. The bromine atom provides a vector for further chemical modification through cross-coupling reactions to enhance potency and selectivity.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 4-Bromo-2,6-dichlorobenzenesulfonamides via Conventional Heating

This protocol describes a standard and widely applicable method for synthesizing a variety of sulfonamides from this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Protocol 2: Microwave-Assisted Synthesis of N-Substituted 4-Bromo-2,6-dichlorobenzenesulfonamides

This method provides a rapid and efficient alternative to conventional heating, often leading to higher yields in shorter reaction times.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Pyridine (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave Synthesizer

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the desired amine (1.1 eq), and pyridine (1.5 eq) in anhydrous DMF.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a predetermined time (e.g., 10-30 minutes). The reaction should be monitored for pressure and temperature.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure. Purify the residue by silica gel chromatography to obtain the final product.

Data Presentation

Table 1: Hypothetical Biological Activity of a Library of 4-Bromo-2,6-dichlorobenzenesulfonamide Derivatives as Kinase Inhibitors

The following table presents hypothetical inhibitory concentration (IC50) values for a series of compounds synthesized from this compound against a panel of kinases. This data is for illustrative purposes to demonstrate the potential of this scaffold in kinase inhibitor design.

Compound IDR-Group (from Amine)Kinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
BDCS-001 4-aminopyridine25150>1000
BDCS-002 3-aminopyrrolidine50275>1000
BDCS-003 Aniline120800>1000
BDCS-004 4-fluoroaniline85650>1000
BDCS-005 4-(aminomethyl)piperidine1595850

Visualizations

Signaling Pathway Diagram

G Figure 1: Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor BDCS-XXX (Kinase Inhibitor) Inhibitor->RAF

Caption: A representative diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow Diagram

G Figure 2: Workflow for Sulfonamide Synthesis start Start dissolve_amine Dissolve Amine and Base in Anhydrous Solvent start->dissolve_amine add_sulfonyl Add 4-Bromo-2,6-dichlorobenzenesulfonyl chloride solution dropwise at 0 °C dissolve_amine->add_sulfonyl react Stir at Room Temperature (Monitor by TLC) add_sulfonyl->react workup Aqueous Workup (Wash with Acid, Base, Brine) react->workup dry Dry Organic Layer (e.g., MgSO₄) & Concentrate workup->dry purify Purify Crude Product (Chromatography/Recrystallization) dry->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A standard workflow for the synthesis and purification of sulfonamides.

Logical Relationship Diagram

G Figure 3: Structure-Activity Relationship Logic scaffold 4-Bromo-2,6-dichlorophenylsulfonyl Scaffold lipophilicity Increased Lipophilicity (due to Cl, Br) scaffold->lipophilicity h_bond Hydrogen Bonding (Sulfonamide) scaffold->h_bond modification Site for Further Modification (Bromine) scaffold->modification binding Improved Target Binding Affinity lipophilicity->binding properties Favorable ADME Properties lipophilicity->properties h_bond->binding potency Enhanced Potency & Selectivity modification->potency binding->potency

Caption: The logical relationship between the chemical features of the scaffold and desired drug properties.

Application Notes and Protocols for 4-Bromo-2,6-dichlorobenzenesulfonyl chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a polyhalogenated aromatic sulfonyl chloride compound. While the initial query suggested exploring its catalytic applications, extensive research indicates that this compound does not function as a catalyst. Instead, it is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 4-bromo-2,6-dichlorobenzenesulfonyl moiety into various molecules. This functional group is of interest in the development of new pharmaceutical and agrochemical agents due to the influence of halogen atoms on the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

These application notes provide detailed protocols for the primary applications of this compound: the synthesis of sulfonamides and sulfonate esters.

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound is in the synthesis of sulfonamides and sulfonate esters via nucleophilic substitution reactions. The resulting products are often intermediates in the synthesis of more complex molecules with potential biological activity.

Synthesis of Novel Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry, with applications as antibiotics, diuretics, anticonvulsants, and hypoglycemic agents. The reaction of this compound with primary or secondary amines yields N-substituted 4-bromo-2,6-dichlorobenzenesulfonamides. The presence of multiple halogen atoms on the phenyl ring can significantly influence the biological activity of the resulting sulfonamide.

Preparation of Sulfonate Esters

The reaction of this compound with alcohols in the presence of a base leads to the formation of sulfonate esters. These esters are useful as intermediates in organic synthesis, for instance, as leaving groups in nucleophilic substitution reactions or in cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-4-bromo-2,6-dichlorobenzenesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

Protocol 2: General Procedure for the Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonate Esters

This protocol outlines a general method for the esterification of an alcohol with this compound.

Materials:

  • This compound

  • Alcohol (1.0 - 1.2 equivalents)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add this compound (1.0 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature for an additional 4-12 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonate ester.

Data Presentation

Table 1: Illustrative Synthesis of N-Aryl Sulfonamides

EntryAmineSulfonyl ChlorideBaseSolventTime (h)Yield (%)
1Aniline2,4-Dichlorobenzenesulfonyl chloridePyridineDCM1285
24-Methoxyaniline2,4-Dichlorobenzenesulfonyl chloridePyridineDCM1092
3Benzylamine2,4-Dichlorobenzenesulfonyl chlorideTriethylamineTHF888
4Piperidine2,4-Dichlorobenzenesulfonyl chlorideTriethylamineTHF695

Table 2: Illustrative Synthesis of Aryl Sulfonate Esters

EntryAlcoholSulfonyl ChlorideBaseSolventTime (h)Yield (%)
1Phenol4-Bromobenzenesulfonyl chloridePyridineDCM690
2Ethanol4-Bromobenzenesulfonyl chloridePyridineDCM485
3Cyclohexanol4-Bromobenzenesulfonyl chlorideTriethylamineDCM888
4Benzyl alcohol4-Bromobenzenesulfonyl chlorideTriethylamineDCM592

Visualizations

Sulfonamide_Synthesis reagent1 This compound reaction + reagent1->reaction reagent2 Primary or Secondary Amine (R1R2NH) reagent2->reaction base Base (e.g., Pyridine) base->reaction solvent Solvent (e.g., DCM) solvent->reaction product N-Substituted-4-bromo-2,6- dichlorobenzenesulfonamide side_product Base·HCl reaction->product reaction->side_product

Caption: General reaction scheme for sulfonamide synthesis.

Sulfonate_Ester_Synthesis reagent1 This compound reaction + reagent1->reaction reagent2 Alcohol (R-OH) reagent2->reaction base Base (e.g., Pyridine) base->reaction solvent Solvent (e.g., DCM) solvent->reaction product 4-Bromo-2,6-dichlorobenzenesulfonate Ester side_product Base·HCl reaction->product reaction->side_product

Caption: General reaction scheme for sulfonate ester synthesis.

Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_screening Screening and Optimization cluster_development Preclinical Development reagent This compound synthesis Parallel Sulfonamide Synthesis (Protocol 1) reagent->synthesis amines Diverse Amine Building Blocks amines->synthesis library Sulfonamide Library synthesis->library screening High-Throughput Screening (Biological Assays) library->screening hits Hit Compounds screening->hits sar Structure-Activity Relationship (SAR) Studies hits->sar lead Lead Compound sar->lead optimization Lead Optimization lead->optimization candidate Drug Candidate optimization->candidate

Caption: Workflow for drug discovery using a sulfonamide library.

Application Notes and Protocols for the Derivatization of Bioactive Molecules with 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a valuable reagent for the derivatization of a wide range of bioactive molecules. This process enhances their analytical detection and allows for more effective purification and characterization. The introduction of the 4-bromo-2,6-dichlorobenzenesulfonyl moiety can significantly improve the chromatographic behavior and mass spectrometric detection of otherwise challenging analytes. This document provides detailed application notes and protocols for the derivatization of primary and secondary amines, as well as phenols, with this compound, tailored for professionals in research and drug development.

The derivatization reaction involves the nucleophilic attack of the bioactive molecule on the sulfonyl chloride, leading to the formation of a stable sulfonamide or sulfonate ester. The presence of bromine and chlorine atoms in the reagent provides a distinct isotopic pattern, which greatly aids in the identification of the derivatized products by mass spectrometry.

Applications

The derivatization with this compound is particularly useful for:

  • Enhancing HPLC/UHPLC Separation: The bulky and nonpolar nature of the derivatizing group can improve the retention and resolution of polar bioactive molecules on reverse-phase columns.

  • Improving Mass Spectrometric Detection: The presence of the halogenated phenyl group enhances ionization efficiency and provides a characteristic isotopic signature for confident identification of the derivatized analyte.

  • Facilitating Quantitative Analysis: The stable derivatives formed allow for robust and reproducible quantification of bioactive molecules in complex matrices such as biological fluids and tissue extracts.

  • Drug Discovery and Development: The synthesis of sulfonamide derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop new therapeutic agents. Sulfonamides are known to exhibit a wide range of biological activities.

Experimental Protocols

Protocol 1: Derivatization of Bioactive Amines (e.g., Biogenic Amines, Amino Acids, Pharmaceutical Amines)

This protocol describes a general procedure for the derivatization of primary and secondary amine-containing bioactive molecules with this compound for subsequent LC-MS analysis.

Materials:

  • This compound

  • Bioactive amine standard or sample

  • Anhydrous acetonitrile (ACN)

  • Anhydrous pyridine or triethylamine (TEA)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM) or Ethyl acetate

  • HPLC-grade water

  • HPLC-grade methanol

Procedure:

  • Sample/Standard Preparation: Dissolve the bioactive amine (1.0 equivalent) in anhydrous acetonitrile or a mixture of acetonitrile and a suitable buffer to a final concentration of 1 mg/mL.

  • Reaction Setup: In a clean, dry reaction vial, add the bioactive amine solution.

  • Addition of Base: Add anhydrous pyridine or triethylamine (2.0-3.0 equivalents) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Derivatizing Reagent: Dissolve this compound (1.2-1.5 equivalents) in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture while stirring.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or LC-MS). For less reactive amines, the reaction may be gently heated to 40-50°C.

  • Work-up:

    • Quench the reaction by adding 0.1 M HCl.

    • Extract the derivatized product with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Sample Preparation for Analysis: Reconstitute the dried residue in a suitable solvent (e.g., methanol or acetonitrile/water mixture) for HPLC or LC-MS analysis.

Quantitative Data Summary for Amine Derivatization (Hypothetical Data Based on Similar Reagents)

ParameterValue
Reaction Yield > 90% (dependent on amine reactivity)
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantitation (LOQ) 5 - 50 ng/mL
Linear Range 10 - 1000 ng/mL
Derivative Stability Stable for > 48 hours at 4°C
Protocol 2: Derivatization of Bioactive Phenols (e.g., Phenolic acids, Flavonoids, Estrogens)

This protocol outlines a general procedure for the derivatization of phenolic hydroxyl groups in bioactive molecules.

Materials:

  • This compound

  • Bioactive phenol standard or sample

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • HPLC-grade water

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Sample/Standard Preparation: Dissolve the bioactive phenol (1.0 equivalent) in anhydrous acetone or DMF.

  • Reaction Setup: In a reaction flask, suspend potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents) in the solution of the bioactive phenol.

  • Addition of Derivatizing Reagent: Add a solution of this compound (1.1 equivalents) in anhydrous acetone or DMF dropwise to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60°C for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel.

  • Sample Preparation for Analysis: Dissolve the purified product in a suitable solvent for HPLC or LC-MS analysis.

Quantitative Data Summary for Phenol Derivatization (Hypothetical Data Based on Similar Reagents)

ParameterValue
Reaction Yield 85-95%
Limit of Detection (LOD) 5 - 20 ng/mL
Limit of Quantitation (LOQ) 20 - 100 ng/mL
Linear Range 50 - 2000 ng/mL
Derivative Stability Stable for > 24 hours at room temperature

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of bioactive molecules with this compound for LC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up & Purification cluster_analysis Analysis Bioactive_Molecule Bioactive Molecule (Amine or Phenol) Standard_Solution Prepare Standard/Sample Solution Bioactive_Molecule->Standard_Solution Add_Reagent Add 4-Bromo-2,6-dichlorobenzene- sulfonyl chloride & Base Standard_Solution->Add_Reagent Reaction Incubate/Stir (Room Temp or Heated) Add_Reagent->Reaction Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purification (Optional) Dry_Concentrate->Purify Reconstitute Reconstitute in Mobile Phase Purify->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis G cluster_pathway Hypothetical Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation CellProliferation Cell Proliferation & Survival TranscriptionFactor->CellProliferation Derivative 4-Bromo-2,6-dichlorobenzenesulfonyl Derivative Derivative->KinaseA Inhibition

Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic pathway for 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, with a focus on considerations for scaling up the process from laboratory to industrial production. Detailed experimental protocols for key transformations are provided, along with safety considerations and data summaries.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its production involves a multi-step synthesis that requires careful optimization and control, especially during scale-up, to ensure safety, efficiency, and product quality. The overall synthetic route involves two main stages:

  • Bromination of 2,6-dichloroaniline: Introduction of a bromine atom at the para-position of 2,6-dichloroaniline to yield 4-bromo-2,6-dichloroaniline.

  • Diazotization and Sandmeyer-type Reaction: Conversion of 4-bromo-2,6-dichloroaniline to the corresponding diazonium salt, followed by a Sandmeyer-type chlorosulfonylation to afford the final product.

This document will detail the protocols for each stage, present quantitative data, and discuss critical scale-up parameters.

Synthesis of 4-Bromo-2,6-dichloroaniline

The synthesis of 4-bromo-2,6-dichloroaniline is a critical first step. Several methods have been reported, with varying suitability for large-scale production.

Method 1: Direct Bromination with Elemental Bromine

This method involves the direct reaction of 2,6-dichloroaniline with elemental bromine.

Experimental Protocol (Laboratory Scale):

A solution of 2,6-dichloroaniline in a suitable solvent (e.g., acetic acid or a chlorinated solvent) is treated dropwise with a solution of bromine at a controlled temperature, typically between 0 and 25 °C. The reaction is monitored by techniques such as TLC or HPLC until completion. The product is then isolated by precipitation and filtration, followed by washing and drying.

Scale-Up Considerations:

  • Exothermicity: The reaction is exothermic and requires efficient heat dissipation, which can be challenging in large reactors. Careful control of the bromine addition rate and jacket cooling is crucial.

  • Bromine Handling: Elemental bromine is highly corrosive and toxic, requiring specialized handling procedures and equipment for large-scale operations.

  • Byproduct Formation: Over-bromination or side reactions can occur, leading to impurities that may be difficult to remove. Process optimization is necessary to maximize the yield of the desired product.

Method 2: Bromination using N-Bromosuccinimide (NBS)

This method utilizes a safer brominating agent, N-Bromosuccinimide (NBS), often with a radical initiator.

Experimental Protocol (Laboratory Scale):

To a solution of 2,6-dichloroaniline in a solvent like carbon tetrachloride, N-bromosuccinimide and a radical initiator such as benzoyl peroxide (BPO) are added. The mixture is heated to reflux (around 60°C) for several hours.[1] After completion, the solvent is removed, and the crude product is purified, typically by column chromatography.[1]

Scale-Up Considerations:

  • Cost: NBS is generally more expensive than elemental bromine, which can significantly impact the cost of large-scale production.

  • Solid Handling: Handling large quantities of solids (NBS and the succinimide byproduct) can be challenging in an industrial setting.

  • Purification: While cleaner than direct bromination, the reaction may still require chromatographic purification, which is often not feasible for large-scale manufacturing. Recrystallization may be a more viable option for industrial-scale purification.

Quantitative Data for 4-Bromo-2,6-dichloroaniline Synthesis
MethodScaleStarting MaterialBrominating AgentYieldPurityReference
NBS/BPOLab2,6-dichloroanilineN-BromosuccinimideNot specifiedColumn Chromatography[1]

Synthesis of this compound via Sandmeyer-type Reaction

The conversion of 4-bromo-2,6-dichloroaniline to the final product is achieved through a two-step, one-pot procedure involving diazotization followed by a Sandmeyer-type chlorosulfonylation. A modern and scalable approach utilizes 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) as a stable SO2 surrogate.[2][3]

Reaction Pathway

G cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Sandmeyer Reaction A 2,6-Dichloroaniline B 4-Bromo-2,6-dichloroaniline A->B Br2 or NBS C 4-Bromo-2,6-dichloroaniline D Diazonium Salt Intermediate C->D t-BuONO, HCl E This compound D->E DABSO, CuCl2

Experimental Protocol (Scalable Sandmeyer Chlorosulfonylation)

This protocol is adapted from a reported scalable synthesis.[2][3][4]

Materials and Reagents:

  • 4-Bromo-2,6-dichloroaniline

  • 1,4-Diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO)

  • Copper(II) chloride (CuCl2)

  • tert-Butyl nitrite (t-BuONO)

  • Hydrochloric acid (32% aqueous)

  • Acetonitrile (MeCN)

  • Cyclopentyl methyl ether (CPME)

  • Sulfamic acid (aqueous solution)

Procedure:

  • To a suitable reactor, charge 4-bromo-2,6-dichloroaniline, DABSO, CuCl2, and acetonitrile.

  • Add aqueous hydrochloric acid to the mixture.

  • Slowly add tert-butyl nitrite to the reaction mixture at room temperature. The addition should be controlled to manage the exotherm.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by HPLC).

  • Upon completion, add cyclopentyl methyl ether (CPME) to the reaction mixture.

  • Quench the reaction by adding an aqueous solution of sulfamic acid to destroy any excess diazonium species.

  • Separate the organic phase and wash it with water.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as Kugelrohr distillation or recrystallization.

Quantitative Data for Sandmeyer Chlorosulfonylation
ScaleStarting MaterialKey ReagentsYieldPurity (w/w)Reference
20 g2-Fluoropyridin-3-amineDABSO, CuCl2, t-BuONO80%95%[2][4][5]

Note: While the specific substrate in the reference is different, the methodology is presented as a general and scalable procedure for the synthesis of sulfonyl chlorides from anilines.

Scale-Up Considerations for Diazotization and Sandmeyer Reaction
  • Thermal Stability of Diazonium Salts: Aromatic diazonium salts are potentially explosive, especially in the solid state.[6] It is crucial to keep the reaction temperature low (typically below 5°C) during the diazotization step to prevent decomposition and ensure safety.[6][7]

  • In Situ Consumption: The developed protocol has the advantage of generating the diazonium salt in situ and consuming it immediately in the subsequent Sandmeyer reaction, thus avoiding the accumulation of hazardous intermediates.[2][3]

  • Gas Evolution: The decomposition of diazonium salts generates nitrogen gas.[6] Reactors must be equipped with adequate venting to handle the gas evolution safely.

  • Mixing: Efficient mixing is critical to ensure uniform reaction conditions and prevent localized hot spots, especially during the addition of tert-butyl nitrite.

  • Catalyst Loading: The amount of copper catalyst can influence the reaction rate and yield. Optimization of catalyst loading is important for cost-effectiveness on a large scale.

  • Solvent Selection: The choice of solvent can affect reaction kinetics, solubility of intermediates, and product isolation. Acetonitrile is a common choice, but for industrial processes, alternative solvents might be considered based on cost, safety, and environmental impact.

  • Work-up and Purification: The work-up procedure should be designed to efficiently remove impurities and byproducts. For large-scale production, purification methods like distillation or recrystallization are preferred over chromatography. The low solubility of the sulfonyl chloride product in water can be advantageous, allowing for its direct precipitation from the reaction mixture in some cases.[8]

Safety Considerations

  • Diazonium Salt Hazards: As mentioned, diazonium salts are thermally unstable and can be explosive. Strict temperature control and in situ consumption are paramount for safe operation.[6][7]

  • Reagent Toxicity and Corrosivity: Handle all chemicals, including this compound, with appropriate personal protective equipment (PPE). The final product is corrosive and causes severe skin burns and eye damage.

  • Waste Disposal: The reaction generates waste streams containing copper salts and organic solvents, which must be disposed of in accordance with environmental regulations.

Logical Relationship of the Synthesis

G Start 2,6-Dichloroaniline Intermediate1 4-Bromo-2,6-dichloroaniline Start->Intermediate1 Bromination Intermediate2 Diazonium Salt Intermediate1->Intermediate2 Diazotization FinalProduct This compound Intermediate2->FinalProduct Sandmeyer Chlorosulfonylation

Conclusion

The synthesis of this compound can be successfully scaled up by employing a robust and safe synthetic route. The use of a modern Sandmeyer-type chlorosulfonylation with DABSO offers a promising approach for industrial production due to its operational simplicity and demonstrated scalability.[2][3][4] Careful consideration of reaction parameters, particularly temperature control during diazotization, and efficient purification methods are essential for achieving high yields and purity of the final product in a safe and cost-effective manner. Further process development and optimization are recommended to tailor the protocols to specific manufacturing capabilities and regulatory requirements.

References

Application Notes and Protocols for Monitoring Reactions with 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques and detailed protocols for monitoring the reaction of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, a key intermediate in the synthesis of various biologically active sulfonamides.

Introduction

This compound is a crucial building block in medicinal chemistry, utilized in the synthesis of a wide range of sulfonamide derivatives. The sulfonamide functional group is a cornerstone in numerous therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties. Precise monitoring of the reaction progress is essential for optimizing reaction conditions, ensuring product quality, and maximizing yield. This document outlines the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and in-situ Infrared (IR) spectroscopy for real-time and offline analysis of reactions involving this sulfonyl chloride.

Analytical Techniques for Reaction Monitoring

A variety of analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of technique often depends on the specific reaction conditions, the information required (e.g., qualitative vs. quantitative), and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, including the starting materials, intermediates, and products.

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The retention time of each compound is a characteristic feature that allows for its identification and quantification.

Instrumentation: A standard HPLC system consists of a solvent delivery system, an injector, an HPLC column (typically a reversed-phase C18 column), a detector (e.g., UV-Vis), and a data acquisition system.

Methodology: A small aliquot of the reaction mixture is periodically withdrawn, quenched, and diluted before injection into the HPLC system. The disappearance of the this compound peak and the appearance of the product peak are monitored over time.

Quantitative Analysis: Quantification is achieved by creating a calibration curve using standards of known concentrations for the reactants and products. The peak area of each component in the chromatogram is proportional to its concentration.

Representative HPLC Conditions:

Due to the lack of specific literature for this compound, the following table provides typical HPLC conditions for the analysis of related sulfonamide syntheses.

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it an ideal tool for reaction monitoring, impurity profiling, and product confirmation.[1]

Principle: After separation by HPLC, the eluent is introduced into the mass spectrometer, where molecules are ionized and separated based on their mass-to-charge ratio (m/z). This provides molecular weight information, which is crucial for identifying reactants, intermediates, and products.

Instrumentation: An LC-MS system couples an HPLC system to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

Methodology: Similar to HPLC, aliquots are taken from the reaction mixture at various time points. The high sensitivity of LC-MS often allows for the detection of low-level intermediates and byproducts that may not be visible by UV detection alone.

Quantitative Analysis: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used for highly selective and sensitive quantification of target analytes.

Representative LC-MS Parameters:

The following table summarizes typical LC-MS parameters that can be adapted for monitoring reactions with this compound.[2][3]

ParameterCondition
LC Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS Detection Full Scan (m/z 100-1000) or SIM/MRM
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution. It can be used to monitor reaction kinetics by observing the changes in the signals of both reactants and products over time.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of a nucleus influences its resonance frequency, providing a unique fingerprint for a molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Methodology: A reaction can be set up directly in an NMR tube, and spectra can be acquired at regular intervals. Alternatively, aliquots can be withdrawn from a larger reaction vessel and prepared for NMR analysis.

Quantitative Analysis (qNMR): By integrating the signals corresponding to specific protons of the starting material and the product, their relative concentrations can be determined. The addition of an internal standard of known concentration allows for absolute quantification.

Representative ¹H NMR Data for a Sulfonamide Product:

The following table provides expected ¹H NMR chemical shifts for a representative N-aryl-4-bromo-2,6-dichlorobenzenesulfonamide. Actual values may vary depending on the specific amine and solvent used.

ProtonsExpected Chemical Shift (ppm)
Aromatic (from sulfonamide)7.8 - 8.2
Aromatic (from amine)6.8 - 7.5
NH (sulfonamide)9.0 - 11.0 (broad singlet)
In-situ Infrared (IR) Spectroscopy (ReactIR)

In-situ IR spectroscopy provides real-time monitoring of a chemical reaction as it happens, without the need for sampling.[4] This technique is particularly useful for understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints.[5]

Principle: A probe is inserted directly into the reaction vessel, and mid-infrared spectra are continuously collected. The changes in the vibrational frequencies of functional groups are monitored to track the conversion of reactants to products.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) probe (e.g., Mettler-Toledo ReactIR).

Methodology: The ATR probe is immersed in the reaction mixture, and spectra are recorded at regular intervals. The disappearance of the characteristic S-Cl stretching vibration of the sulfonyl chloride and the appearance of the S-N and S=O stretching vibrations of the sulfonamide product are monitored.

Data Presentation: The data is typically presented as a trend plot, showing the change in absorbance of specific peaks over time, which directly correlates with the concentration of the corresponding species.

Key Vibrational Frequencies to Monitor:

Functional GroupWavenumber (cm⁻¹)
Sulfonyl Chloride (S-Cl)~600 - 700
Sulfonamide (S=O, asymmetric)~1330 - 1370
Sulfonamide (S=O, symmetric)~1140 - 1180
Sulfonamide (S-N)~900 - 950

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a sulfonamide from this compound and a primary amine, along with procedures for monitoring the reaction using the analytical techniques described above.

General Protocol for Sulfonamide Synthesis

This protocol describes a general method for the reaction of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Triethylamine (1.5 eq) or Pyridine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine in anhydrous DCM.

  • Add the base (triethylamine or pyridine) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored.

Work-up:

  • Once the reaction is complete (as determined by an appropriate monitoring technique), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol for Reaction Monitoring by HPLC and LC-MS
  • During the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture at specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.

  • Vortex the quenched sample.

  • If necessary, dilute the sample further to be within the linear range of the instrument.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC or LC-MS vial.

  • Analyze the samples using the appropriate HPLC or LC-MS method as described in sections 2.1 and 2.2.

  • Plot the concentration or peak area of the starting material and product as a function of time to determine the reaction profile.

Protocol for Reaction Monitoring by NMR
  • Set up the reaction in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in an NMR tube.

  • Acquire an initial ¹H NMR spectrum of the starting materials before initiating the reaction.

  • Initiate the reaction (e.g., by adding the sulfonyl chloride).

  • Acquire ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the characteristic peaks for the starting material and the product.

  • Calculate the relative concentrations and plot them against time to monitor the reaction kinetics.

Protocol for In-situ Reaction Monitoring by ReactIR
  • Set up the reaction in a vessel equipped with a ReactIR ATR probe.

  • Collect a background spectrum of the solvent and starting amine before adding the this compound.

  • Start the data collection.

  • Add the this compound to initiate the reaction.

  • Monitor the reaction in real-time by observing the changes in the IR spectrum as described in section 2.4.

  • The reaction is considered complete when the peak corresponding to the sulfonyl chloride has disappeared and the product peaks have reached a maximum and stable intensity.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and monitoring of a sulfonamide from this compound.

G cluster_0 Synthesis cluster_1 Monitoring Reactants Reactants Reaction Setup Reaction Setup Reactants->Reaction Setup Reaction Reaction Reaction Setup->Reaction Work-up Work-up Reaction->Work-up Sampling Sampling Reaction->Sampling Purification Purification Work-up->Purification Product Product Purification->Product Quenching Quenching Sampling->Quenching Sample Prep Sample Prep Quenching->Sample Prep Analysis Analysis Sample Prep->Analysis Data Processing Data Processing Analysis->Data Processing

Caption: General workflow for sulfonamide synthesis and reaction monitoring.

Reaction Mechanism

The reaction of this compound with a primary amine proceeds via a nucleophilic substitution mechanism.

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Yields with 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing reactions involving 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfonamides and sulfonate esters using this reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My sulfonylation reaction with a primary/secondary amine or alcohol is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield in sulfonylation reactions with this compound can stem from several factors, primarily related to the reagent's high steric hindrance and the reactivity of the nucleophile.

Troubleshooting Steps:

  • Assess Nucleophile Reactivity: The two chlorine atoms at the ortho positions of the sulfonyl chloride group create significant steric hindrance, which can impede the approach of the nucleophile.[1]

    • For sterically hindered amines or less nucleophilic alcohols: An increase in reaction temperature may be necessary to overcome the activation energy barrier. Consider running the reaction at reflux.[1]

    • For weakly nucleophilic anilines: The use of a stronger, non-nucleophilic base and potentially higher temperatures can be beneficial.

  • Optimize Base Selection: The choice of base is critical and can significantly impact the reaction rate and yield.

    • Standard bases: Pyridine or triethylamine are commonly used.[1]

    • For less reactive nucleophiles: A stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or a hindered base like 2,6-lutidine might be more effective.[1] Using a bulky base like triethylamine or diisopropylethylamine (DIPEA) can sometimes worsen the steric problem.[1]

    • Catalytic DMAP: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can improve the reaction rate by forming a more reactive intermediate.[1]

  • Ensure Reagent Quality and Anhydrous Conditions:

    • Hydrolysis: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Purity: Verify the purity of the sulfonyl chloride, the nucleophile, and the solvent, as impurities can inhibit the reaction.

  • Reaction Time and Monitoring:

    • Due to steric hindrance, reactions may require extended reaction times. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: Formation of Multiple Products or Impurities

Question: My reaction is producing multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?

Answer: The formation of multiple products is often due to side reactions involving the starting materials or intermediates.

Common Side Reactions and Solutions:

  • Bis-sulfonylation of Primary Amines: Primary amines can sometimes undergo double sulfonylation, especially with an excess of the sulfonyl chloride and a strong base.

    • Solution: To avoid this, use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.[1]

  • Hydrolysis of Sulfonyl Chloride: The presence of moisture will lead to the formation of 4-Bromo-2,6-dichlorobenzenesulfonic acid.

    • Solution: Rigorously dry all glassware and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Reaction with Tertiary Amine Bases: While often used as bases, tertiary amines can sometimes react with sulfonyl chlorides, leading to complex mixtures.

    • Solution: If this is suspected, consider switching to a non-nucleophilic base like DBU or a hindered base like 2,6-lutidine.

Issue 3: Difficulties in Product Purification

Question: I am having trouble purifying my sulfonamide/sulfonate ester product from the reaction mixture. What are the best practices?

Answer: Purification can be challenging due to the presence of unreacted starting materials, the sulfonic acid byproduct, and other impurities. A systematic workup and purification strategy is essential.

Purification Strategy:

  • Aqueous Workup:

    • Quench: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Extraction: Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Washes:

      • Wash the combined organic layers with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and basic catalysts like pyridine or DMAP.

      • Follow with a wash with saturated aqueous sodium bicarbonate solution to remove the 4-Bromo-2,6-dichlorobenzenesulfonic acid impurity.

      • A final wash with brine will help to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Crude Product:

    • Column Chromatography: This is often the most effective method for separating the desired product from any remaining impurities. The choice of eluent polarity will depend on the polarity of the product. A gradient elution can be particularly effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Data Presentation

A note on quantitative data: At the time of this publication, a comprehensive, publicly available dataset of reaction yields for this compound with a wide variety of amines and alcohols could not be located. The yield of these reactions is highly dependent on the specific nucleophile used and the reaction conditions. The troubleshooting guide above provides strategies to optimize the yield on a case-by-case basis.

Experimental Protocols

General Protocol for the Sulfonylation of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates, particularly those that are sterically hindered or have low nucleophilicity.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature. For less reactive amines, consider using DBU (1.2 equivalents).

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC. If the reaction is sluggish, gentle heating may be required.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield start Low or No Product Yield check_nucleophile Assess Nucleophile Reactivity (Steric Hindrance?) start->check_nucleophile optimize_base Optimize Base Selection start->optimize_base check_reagents Check Reagent Quality (Anhydrous Conditions?) start->check_reagents increase_temp Increase Reaction Temperature check_nucleophile->increase_temp stronger_base Use Stronger/Non-nucleophilic Base (e.g., DBU, 2,6-lutidine) optimize_base->stronger_base dry_reagents Ensure Anhydrous Conditions (Dry Glassware/Solvents) check_reagents->dry_reagents monitor_reaction Monitor Reaction Over Time (TLC, LC-MS) increase_temp->monitor_reaction stronger_base->monitor_reaction dry_reagents->monitor_reaction product_observed Product Observed? monitor_reaction->product_observed end_success Purify Product product_observed->end_success Yes end_fail Re-evaluate Strategy product_observed->end_fail No

Caption: Troubleshooting workflow for low product yield.

Reaction_Pathway Reaction Pathway and Potential Side Reactions cluster_main Main Reaction cluster_side Side Reactions Sulfonyl_Chloride 4-Bromo-2,6-dichloro- benzenesulfonyl chloride Product Desired Sulfonamide/ Sulfonate Ester Sulfonyl_Chloride->Product Hydrolysis_Product Sulfonic Acid Sulfonyl_Chloride->Hydrolysis_Product + H2O Bis_sulfonylation Bis-sulfonylation (with R-NH2) Sulfonyl_Chloride->Bis_sulfonylation + R-NH2 (excess) Nucleophile Amine/Alcohol (R-NH2 / R-OH) Nucleophile->Product Base Base (e.g., Et3N) Base->Product Moisture H2O (Moisture) Moisture->Hydrolysis_Product

Caption: General reaction pathway and common side reactions.

References

Stability of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: Under standard ambient conditions (room temperature), this compound is a chemically stable solid.[1] However, it is sensitive to moisture and should be handled in a dry environment.[1][2] It is classified as a corrosive solid.[3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] It is recommended to store it in a corrosives area.[4]

Q3: What compounds and conditions are incompatible with this compound?

A3: This compound can react violently with water, strong oxidizing agents, and strong alkalis.[1] Contact with moisture should be avoided.[2] Hazardous decomposition products can be formed under fire conditions, including carbon oxides, sulfur oxides, hydrogen chloride gas, and hydrogen bromide gas.[2]

Q4: How does the structure of this compound affect its reactivity?

A4: The two electron-withdrawing chlorine atoms on the benzene ring increase the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack. However, the chlorine atoms at the ortho positions (2 and 6) create significant steric hindrance around the sulfonyl chloride group. This "ortho effect" can impede the approach of nucleophiles, potentially leading to slower reaction rates compared to less hindered sulfonyl chlorides, especially when using bulky nucleophiles.

Troubleshooting Guide for Sulfonylation Reactions

This guide addresses common issues encountered when using this compound for the synthesis of sulfonamides.

Issue Probable Cause Recommended Solution
Low or No Product Yield 1. Moisture Contamination: The sulfonyl chloride has hydrolyzed due to the presence of water in the solvent, reagents, or glassware.1. Ensure all glassware is rigorously dried before use. Use anhydrous solvents and ensure the amine is dry. Handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon).
2. Steric Hindrance: The nucleophile (amine) is too bulky to efficiently attack the sterically hindered sulfonyl group.2. Increase the reaction temperature. Consider using a less hindered, but more potent, non-nucleophilic base. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) may be beneficial.
3. Insufficiently Nucleophilic Amine: The amine is too weakly nucleophilic to react efficiently.3. Use a more polar aprotic solvent like DMF to enhance reactivity. A stronger base might be required to deprotonate the amine.
Formation of Multiple Byproducts 1. Side Reactions: Unwanted reactions with other functional groups on the starting materials.1. Protect other reactive functional groups on the amine substrate before the sulfonylation reaction.
2. Decomposition: The sulfonyl chloride or the product is degrading under the reaction conditions.2. Monitor the reaction closely by TLC or LC-MS and avoid unnecessarily long reaction times or high temperatures.
Reaction is Sluggish or Stalls 1. Poor Solubility: The reactants are not fully dissolved in the chosen solvent.1. Switch to a solvent in which all reactants are fully soluble. Gentle heating may improve solubility.
2. Base Incompatibility: The chosen base may not be strong enough or may be sterically hindered itself.2. Switch to a stronger, non-nucleophilic base such as DBU or proton sponge.

Stability and Incompatibility Data

The following table summarizes the known stability and incompatibility information for this compound.

Parameter Information Source
Chemical Stability Stable under normal, dry conditions.[1][3]
Moisture Sensitivity Highly sensitive to moisture; hydrolyzes to the corresponding sulfonic acid.[1][2]
Incompatible Materials Water, strong oxidizing agents, strong acids, strong bases, strong reducing agents, amines.[1]
Hazardous Reactions Violent reactions are possible with water, strong oxidizing agents, and strong alkalis.[1]
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides, sulfur oxides, hydrogen chloride gas, and hydrogen bromide.[2]
Thermal Decomposition Can lead to the release of irritating gases and vapors.[4]

Experimental Protocols

General Protocol for the Synthesis of Sulfonamides

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Due to the steric hindrance of the sulfonyl chloride, longer reaction times or gentle heating may be necessary.

  • Workup: Upon completion, dilute the reaction mixture with DCM.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Visual Guides

Sulfonamide_Formation reagents This compound + Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Sulfonamide + HCl intermediate->product Chloride Elimination Troubleshooting_Workflow start Low Yield in Sulfonylation? check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_sterics Evaluate Steric Hindrance (Bulky Amine?) start->check_sterics check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents solution_moisture Use Anhydrous Solvents & Dry Glassware check_moisture->solution_moisture Yes solution_sterics Increase Temperature Use Catalyst (DMAP) check_sterics->solution_sterics Yes solution_reagents Purify Reagents Adjust Stoichiometry check_reagents->solution_reagents Issues Found

References

Overcoming steric hindrance in sulfonylation with 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming steric hindrance in sulfonylation reactions using 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during the sulfonylation of sterically hindered substrates with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Formation 1. Steric Hindrance: The bulky nature of both the sulfonyl chloride and the substrate is preventing the reaction.[1][2][3][4][5] 2. Inactive Sulfonyl Chloride: The reagent may have degraded due to moisture.[6][7] 3. Low Reactivity of Nucleophile: The amine or alcohol is a poor nucleophile due to electronic effects or steric bulk.[6][7] 4. Inappropriate Base: The base used may not be strong enough or may itself be too sterically hindered.[1]1. Catalyst Addition: Introduce a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or 1-methylimidazole (1-MI) to form a more reactive intermediate.[1][8][9][10][11][12] 2. Increase Reaction Temperature: Carefully increase the temperature to provide sufficient energy to overcome the activation barrier.[1][13] 3. Use Anhydrous Conditions: Ensure all solvents and reagents are dry and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6][7] 4. Switch to a Less Hindered Base: Consider using a smaller, non-nucleophilic base like pyridine.[1]
Presence of Significant Side Products 1. Hydrolysis of Sulfonyl Chloride: Reaction with trace water forms the corresponding sulfonic acid.[6][7] 2. Di-sulfonylation (for primary amines): The initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.[7][14] 3. Reaction with Solvent: Protic or reactive solvents can compete with the intended nucleophile.[6][7]1. Rigorous Anhydrous Technique: Dry all glassware and use anhydrous solvents.[6][7] 2. Control Stoichiometry and Addition: Use a slight excess of the amine and add the sulfonyl chloride solution slowly at a low temperature (e.g., 0 °C).[6][14] 3. Choose an Inert Solvent: Utilize aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile.[7]
Difficult Product Isolation and Purification 1. Formation of Emulsions: Can occur during aqueous workup. 2. Co-precipitation of Impurities: Byproducts may crystallize with the desired product.[15]1. Break Emulsions: Add a saturated brine solution or filter through celite to break up emulsions.[15] 2. Recrystallization: Use recrystallization with various solvent systems to purify the product.[15]

Troubleshooting Workflow

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_outcome start Low or No Product check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents Initial Check optimize_base Optimize Base Selection (e.g., Pyridine) check_reagents->optimize_base Reagents OK failure Re-evaluate Strategy check_reagents->failure Reagents Degraded add_catalyst Add Catalyst (e.g., DMAP) optimize_base->add_catalyst No Improvement success Successful Reaction optimize_base->success Improvement increase_temp Increase Reaction Temperature add_catalyst->increase_temp Still Low Yield add_catalyst->success Improvement increase_temp->success Improvement increase_temp->failure No Improvement

Caption: A decision-making workflow for troubleshooting low-yield sulfonylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly challenging to react with sterically hindered nucleophiles?

A1: The primary challenge arises from significant steric hindrance. The two chlorine atoms in the ortho positions to the sulfonyl chloride group create a sterically crowded environment around the electrophilic sulfur atom.[1] This makes it physically difficult for a bulky nucleophile to approach and attack the sulfur, leading to slow or no reaction.[2][3][4][5]

Q2: How does a catalyst like 4-Dimethylaminopyridine (DMAP) facilitate the sulfonylation of a hindered amine or alcohol?

A2: DMAP is a highly nucleophilic catalyst that reacts with the sulfonyl chloride to form a reactive intermediate, a sulfonyl-DMAP complex.[8][9] This intermediate is significantly more reactive than the original sulfonyl chloride. The steric hindrance is effectively transferred to the less bulky DMAP leaving group, making the subsequent attack by the hindered nucleophile more favorable.[8][11]

Catalytic Cycle of DMAP in Sulfonylation

G reagents This compound + DMAP intermediate Reactive Sulfonyl-DMAP Intermediate reagents->intermediate Formation of Intermediate product Sulfonamide / Sulfonate Ester intermediate->product Nucleophilic Attack nucleophile Sterically Hindered Nucleophile (R-NH2 / R-OH) nucleophile->product dmap_regen DMAP (regenerated) product->dmap_regen Catalyst Regeneration dmap_regen->reagents Re-enters Catalytic Cycle

Caption: The catalytic cycle of DMAP in the sulfonylation of a sterically hindered nucleophile.

Q3: What are the critical reaction parameters to control for a successful sulfonylation with this reagent?

A3: Several parameters are crucial for success:

  • Anhydrous Conditions: this compound is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[6][7]

  • Temperature Control: While higher temperatures can help overcome steric hindrance, they can also lead to side reactions and degradation.[6][15] It is often best to start at a lower temperature and gradually increase it if necessary.

  • Choice of Base: A non-nucleophilic, sterically unencumbered base like pyridine is often preferred to neutralize the HCl byproduct without competing with the primary nucleophile.[1][7]

  • Stoichiometry: Precise control of the reactant ratios is important, especially when dealing with primary amines, to avoid di-sulfonylation.[7][14]

Q4: Are there alternative reagents or methods for sulfonating highly hindered substrates?

A4: Yes, if direct sulfonylation with this compound proves unsuccessful, you might consider:

  • Alternative Sulfonylating Agents: Less hindered sulfonyl chlorides could be used if the specific bromo-dichloro-phenyl moiety is not essential.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Modern methods are emerging for the formation of sulfonamides that may tolerate steric hindrance better than traditional approaches.[6]

  • Photocatalytic Methods: Recent research has explored the use of photocatalysis to generate sulfonyl radical intermediates, which can offer different reactivity and selectivity profiles.[16][17][18][19][20]

Experimental Protocols

General Protocol for DMAP-Catalyzed Sulfonylation of a Hindered Amine

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • In a dry, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the sterically hindered amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM).

    • Add 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equivalents).

    • Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 equivalents).

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve this compound (1.05 - 1.1 equivalents) in a minimal amount of the same anhydrous solvent.

    • Slowly add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C (ice bath) over 30-60 minutes.

  • Reaction Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

Optimizing solvent and base for 4-Bromo-2,6-dichlorobenzenesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-dichlorobenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for reacting this compound with amines?

A1: Anhydrous aprotic solvents are generally recommended to prevent hydrolysis of the sulfonyl chloride. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal. Other aprotic solvents such as tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF) can also be employed. The choice of solvent can influence reaction rate and solubility of reagents.

Q2: Which bases are recommended for the sulfonylation of amines with this compound?

A2: A non-nucleophilic organic base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. Pyridine and triethylamine (TEA) are frequently used. For sterically hindered amines, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial. In some cases, inorganic bases like potassium carbonate can be used, particularly in polar aprotic solvents like DMF.

Q3: What are the common side reactions to be aware of?

A3: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine. This is mitigated by using anhydrous solvents and reagents. Another potential side reaction is the formation of a double-sulfonated amine (a sulfonyl imide), especially if the amine is primary and the reaction conditions are harsh.

Q4: How does the steric hindrance of this compound affect its reactivity?

A4: The two chlorine atoms in the ortho positions to the sulfonyl chloride group create significant steric hindrance. This can slow down the reaction rate, particularly with bulky amines. To overcome this, higher reaction temperatures, longer reaction times, or the use of a catalyst like 4-dimethylaminopyridine (DMAP) may be necessary.

Q5: What is the best way to monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting materials (the amine and the sulfonyl chloride) and the formation of the sulfonamide product. Staining with potassium permanganate can help visualize the sulfonamide product.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Hydrolysis of sulfonyl chloride Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficiently reactive amine For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base or a higher reaction temperature. The addition of a catalytic amount of DMAP can also accelerate the reaction.
Steric hindrance If either the amine or the sulfonyl chloride is sterically hindered, increase the reaction time and/or temperature. Consider using a less hindered base.
Incorrect stoichiometry Ensure the correct molar ratios of reagents are used. A slight excess of the amine (1.1-1.2 equivalents) is often beneficial.
Base protonation Ensure at least one equivalent of base is used to neutralize the HCl produced. For amine hydrochloride salts, two equivalents of base are required.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Step
Double sulfonylation of primary amine Use a 1:1 or slight excess of the amine to sulfonyl chloride ratio. Add the sulfonyl chloride slowly to the amine solution to avoid localized high concentrations.
Reaction with other functional groups If the amine contains other nucleophilic groups (e.g., hydroxyl or thiol), consider protecting these groups before the sulfonylation reaction.
Side reactions due to strong base With very strong, non-nucleophilic bases, elimination to form a sulfene intermediate can occur, leading to various byproducts. If this is suspected, switch to a milder base like pyridine.

Data Presentation

The following tables provide an illustrative overview of expected outcomes based on the choice of solvent and base. Actual yields and reaction times will vary depending on the specific amine used and the reaction scale.

Table 1: Effect of Solvent on Reaction Yield (Illustrative)

SolventDielectric ConstantExpected Relative YieldComments
Dichloromethane (DCM)9.1GoodGood solubility for many reactants, easy to remove.
Tetrahydrofuran (THF)7.6GoodCan be used as an alternative to DCM.
Acetonitrile (ACN)37.5Moderate to GoodHigher polarity may increase reaction rate but can also promote side reactions.
N,N-Dimethylformamide (DMF)36.7Moderate to GoodUseful for less soluble amines, but harder to remove.

Table 2: Effect of Base on Reaction Outcome (Illustrative)

BasepKa of Conjugate AcidKey CharacteristicsExpected Outcome
Pyridine5.25Nucleophilic catalystCan accelerate the reaction but may be difficult to remove.
Triethylamine (TEA)10.75Non-nucleophilic, sterically accessibleGood general-purpose base.
Diisopropylethylamine (DIPEA)11.0Non-nucleophilic, sterically hinderedUseful for sensitive substrates to avoid side reactions.
Potassium Carbonate (K₂CO₃)10.33Inorganic, heterogeneousOften used in polar aprotic solvents like DMF.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Sterically Hindered Amines
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the sterically hindered amine (1.0 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and dissolve in anhydrous acetonitrile (ACN).

  • Addition of Base: Add diisopropylethylamine (DIPEA, 2.0 eq).

  • Addition of Sulfonyl Chloride: Heat the mixture to 50-60 °C. Add a solution of this compound (1.1 eq) in anhydrous ACN dropwise.

  • Reaction: Maintain the temperature and stir for 24-48 hours, monitoring by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Amine (1.0 eq) Anhydrous Solvent reaction_mix Combine Reagents (0°C to RT) reagents->reaction_mix base Base (1.5-2.0 eq) base->reaction_mix sulfonyl_chloride 4-Bromo-2,6-dichlorobenzenesulfonyl chloride (1.0-1.2 eq) sulfonyl_chloride->reaction_mix stir Stir (12-48h) Monitor by TLC reaction_mix->stir quench Quench with Water stir->quench extract Extract & Wash quench->extract purify Column Chromatography extract->purify product Isolated Sulfonamide purify->product

Caption: General workflow for the synthesis of sulfonamides.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product hydrolysis Hydrolysis of Sulfonyl Chloride? start->hydrolysis reactivity Low Amine Reactivity? start->reactivity sterics Steric Hindrance? start->sterics conditions Incorrect Reaction Conditions? start->conditions anhydrous Use Anhydrous Reagents/Solvents hydrolysis->anhydrous Yes catalyst Add DMAP, Increase Temperature reactivity->catalyst Yes time_temp Increase Time/ Temperature sterics->time_temp Yes check_stoich Verify Stoichiometry & Base Equivalents conditions->check_stoich Yes

Caption: Troubleshooting logic for low product yield.

Removal of unreacted 4-Bromo-2,6-dichlorobenzenesulfonyl chloride from product

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Unreacted 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride from Product

This guide is intended for researchers, scientists, and drug development professionals who are using this compound in their experiments and need to remove the unreacted starting material from their final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for removing unreacted this compound?

A1: The most effective method is to quench the reaction mixture with an aqueous base. This hydrolyzes the reactive sulfonyl chloride to its corresponding sulfonic acid salt, which is highly soluble in water and can be easily separated from the desired organic product through an aqueous workup.

Q2: Why is it important to remove the unreacted sulfonyl chloride?

A2: this compound is a reactive electrophile and can interfere with subsequent reaction steps or biological assays. Its presence can also lead to difficulties in purification and crystallization of the final product, and it may be toxic to cell cultures.

Q3: What are the common byproducts I should be aware of?

A3: The primary byproduct from the quenching process is 4-bromo-2,6-dichlorobenzenesulfonic acid (or its salt). Depending on the reaction conditions, other side products specific to your reaction may also be present.

Q4: Can I use a simple water wash instead of a basic solution?

A4: While water will hydrolyze the sulfonyl chloride, the resulting sulfonic acid is a strong acid. Using a basic solution (e.g., sodium bicarbonate or sodium hydroxide) ensures the formation of the corresponding salt, which has significantly higher aqueous solubility, leading to a more efficient removal during the extraction.

Q5: My desired product is also acidic/basic. How does this affect the workup?

A5: If your product has acidic or basic properties, the pH of the aqueous washes must be carefully controlled to ensure your product remains in the organic layer while the sulfonic acid salt is extracted into the aqueous layer. A thorough understanding of the pKa of your product is essential for developing an appropriate extraction strategy.

Troubleshooting Guide

Problem Possible Cause Solution
Oily or impure product after initial extraction Incomplete hydrolysis of the sulfonyl chloride.Increase the stirring time with the aqueous base during the quench. Ensure the pH of the aqueous layer is basic (pH > 8).
Insufficient washing.Perform multiple extractions with the aqueous base solution to ensure complete removal of the sulfonic acid salt.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary.
Low yield of desired product Product has some water solubility.Minimize the volume of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Product degradation under basic conditions.Use a milder base for quenching, such as saturated sodium bicarbonate solution, instead of a strong base like sodium hydroxide. Perform the quench and extractions at a lower temperature (e.g., 0 °C).
Crystallization of the product is difficult Residual impurities are present.After the aqueous workup, wash the organic layer with brine to remove residual water and dissolved inorganic salts. Consider a final purification step such as column chromatography or recrystallization.

Data Presentation

Compound Water Aqueous Base (e.g., NaHCO₃, NaOH) Dichloromethane Ethyl Acetate Methanol/Ethanol Hexanes
This compound Insoluble (reacts)Insoluble (reacts)SolubleSolubleSolubleSparingly Soluble
4-Bromo-2,6-dichlorobenzenesulfonic acid (Sodium Salt) SolubleSolubleInsolubleInsolubleSparingly SolubleInsoluble
Typical N-Aryl-4-bromo-2,6-dichlorobenzenesulfonamide Product InsolubleInsolubleSolubleSolubleSolubleSparingly Soluble

Experimental Protocols

Protocol 1: Quenching and Extractive Workup

This protocol describes a general method for quenching the reaction and removing the unreacted this compound and its corresponding sulfonic acid.

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture with vigorous stirring. Caution: CO₂ evolution may cause foaming. Add the solution portion-wise until gas evolution ceases and the pH of the aqueous layer is > 8.

  • Transfer the mixture to a separatory funnel.

  • Allow the layers to separate and drain the lower organic layer into a clean Erlenmeyer flask.

  • Extract the aqueous layer with a fresh portion of the organic solvent (e.g., dichloromethane).

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with:

    • Deionized water

    • Brine

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Recrystallization of the Product

This protocol is a general guideline for the purification of a solid sulfonamide product. The choice of solvent will depend on the specific properties of the desired product and should be determined experimentally. A common solvent system for sulfonamides is ethanol/water or ethyl acetate/hexanes.[1]

Materials:

  • Crude product

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the hot primary recrystallization solvent (e.g., ethanol) to dissolve the solid completely.

  • If a co-solvent is used (e.g., water), add it dropwise to the hot solution until the solution becomes slightly cloudy. Then, add a few drops of the primary solvent until the solution is clear again.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, cool the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Visualizations

Troubleshooting Workflow

G start Impure Product After Workup check_hydrolysis Check for Complete Hydrolysis (TLC or LC-MS of crude) start->check_hydrolysis check_washing Review Washing Procedure start->check_washing check_emulsion Emulsion Formation? start->check_emulsion incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis Yes insufficient_washing Insufficient Washing check_washing->insufficient_washing Yes emulsion Emulsion Present check_emulsion->emulsion Yes end Pure Product check_emulsion->end No solution1 Increase Quench Time / Base incomplete_hydrolysis->solution1 solution2 Perform Additional Washes insufficient_washing->solution2 solution3 Add Brine / Filter through Celite emulsion->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for product purification.

General Removal Strategy

G start Reaction Mixture (Product + Unreacted Sulfonyl Chloride) quench Quench with Aqueous Base (e.g., NaHCO3) start->quench hydrolysis Hydrolysis of Sulfonyl Chloride to Sulfonic Acid Salt quench->hydrolysis extraction Liquid-Liquid Extraction (Organic Solvent + Water) hydrolysis->extraction organic_phase Organic Phase (Product) extraction->organic_phase aqueous_phase Aqueous Phase (Sulfonic Acid Salt) extraction->aqueous_phase purification Further Purification (Drying, Concentration, Recrystallization) organic_phase->purification final_product Pure Product purification->final_product

Caption: General strategy for removing unreacted sulfonyl chloride.

References

Managing moisture sensitivity of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Adherence to these protocols is crucial for successful experimental outcomes and ensuring the integrity of this reactive reagent.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Low or No Reaction Yield

  • Question: My sulfonylation reaction is resulting in a low yield or has failed completely. What are the likely causes related to the sulfonyl chloride?

  • Answer: The primary suspect in low-yield sulfonylation reactions is the degradation of the this compound due to hydrolysis. This reagent is highly sensitive to moisture and will react with water to form the corresponding 4-bromo-2,6-dichlorobenzenesulfonic acid. This sulfonic acid is unreactive under typical sulfonylation conditions and will not participate in the desired reaction, leading to a lower yield.

    To troubleshoot, consider the following:

    • Reagent Integrity: Has the bottle of this compound been opened previously? If so, how was it stored? Exposure to atmospheric moisture can lead to gradual degradation.

    • Solvent and Reagent Purity: Ensure that all solvents are strictly anhydrous. Use freshly dried solvents for the best results. Other reagents, such as the amine or alcohol substrate and the base, should also be free of water.

    • Glassware Preparation: All glassware must be thoroughly dried before use. Oven-drying or flame-drying under an inert atmosphere are recommended procedures.[1]

    • Reaction Atmosphere: The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent the ingress of atmospheric moisture.

Issue 2: Formation of an Unexpected Acidic Byproduct

  • Question: After my reaction workup, I've isolated a significant amount of a water-soluble acidic compound instead of my desired product. What is it, and how can I prevent its formation?

  • Answer: The acidic byproduct is almost certainly 4-bromo-2,6-dichlorobenzenesulfonic acid, the result of the hydrolysis of the starting sulfonyl chloride. Its presence indicates that water was introduced at some stage of the process.

    To minimize the formation of this byproduct:

    • Strict Anhydrous Technique: Implement rigorous anhydrous techniques throughout your experimental setup. This includes the use of oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere.[1][2]

    • Reagent Handling: When dispensing the this compound, do so in a glove box or under a positive pressure of inert gas to minimize exposure to air.

    • Storage: Store the reagent in a desiccator over a suitable drying agent. For long-term storage, consider sealing the container under an inert atmosphere.

Issue 3: Inconsistent Reaction Results

  • Question: I am getting inconsistent results between different runs of the same reaction. Why might this be happening?

  • Answer: Inconsistency in results is often attributable to varying levels of moisture contamination between experiments. The degree of hydrolysis of the this compound can differ depending on ambient humidity and the care taken with anhydrous procedures on a given day.

    To improve consistency:

    • Standardize Procedures: Develop and strictly adhere to a standard operating procedure for handling this reagent and setting up the reaction.

    • Inert Atmosphere: Always use an inert atmosphere, such as nitrogen or argon, to protect the reaction from moisture.

    • Fresh Reagents: Use freshly opened or properly stored anhydrous solvents and reagents for each reaction to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: It should be stored in a tightly sealed container in a cool, dry place. For optimal stability, storage in a desiccator or a glove box with a dry atmosphere is recommended. Storing under an inert gas like argon or nitrogen can also prolong its shelf life.

Q2: What is the visible sign of degradation of this compound?

A2: While a slight change in color may occur over time, the most reliable indicator of degradation is the loss of reactivity in your experiments and the presence of the sulfonic acid byproduct. A partially hydrolyzed reagent may appear clumpy or have a slightly different crystalline structure.

Q3: Can I use this compound that has been exposed to air?

A3: It is not recommended. Exposure to atmospheric moisture will initiate hydrolysis, reducing the purity and efficacy of the reagent. For reactions sensitive to stoichiometry, using a partially hydrolyzed reagent will lead to inaccurate results.

Q4: What is the chemical equation for the hydrolysis of this compound?

A4: The reaction with water is as follows:

C₆H₂BrCl₂SO₂Cl + H₂O → C₆H₂BrCl₂SO₃H + HCl

This reaction produces 4-bromo-2,6-dichlorobenzenesulfonic acid and hydrochloric acid.

Q5: How can I confirm the presence of the sulfonic acid byproduct?

A5: The sulfonic acid is significantly more polar than the sulfonyl chloride. It can often be detected by thin-layer chromatography (TLC) as a baseline spot in many solvent systems. Further characterization can be done using techniques like NMR or LC-MS.

Impact of Moisture on Reaction Parameters

The presence of moisture can significantly impact various aspects of a reaction involving this compound. The following table summarizes these effects.

ParameterEffect of MoistureRationale
Yield of Desired Product DecreasesHydrolysis of the starting material to the unreactive sulfonic acid reduces the amount of active reagent available for the reaction.
Purity of Crude Product DecreasesThe formation of 4-bromo-2,6-dichlorobenzenesulfonic acid introduces a significant impurity that needs to be removed during purification.
Reaction Rate May appear to slow downAs the concentration of the reactive sulfonyl chloride decreases due to hydrolysis, the overall rate of product formation will decrease.
Reproducibility DecreasesVarying amounts of moisture contamination between different experimental runs will lead to inconsistent outcomes.

Experimental Protocol: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions

This protocol outlines a general procedure for the synthesis of a sulfonamide from an amine, emphasizing the necessary precautions for handling the moisture-sensitive this compound.

1. Preparation of Glassware and Reagents:

  • All glassware (reaction flask, dropping funnel, condenser, etc.) should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent.

  • The reaction setup should be assembled while hot and flame-dried under a stream of dry nitrogen or argon.

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) should be obtained from a solvent purification system or a freshly opened bottle stored over molecular sieves.

  • The amine substrate and the base (e.g., triethylamine, pyridine) must be anhydrous. Liquid amines and bases should be distilled from a suitable drying agent.

2. Reaction Setup:

  • Set up the dried glassware for the reaction under a positive pressure of dry nitrogen or argon. Use a bubbler to monitor the gas flow.

  • In the reaction flask, dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

3. Addition of this compound:

  • In a separate, dry flask, dissolve this compound (1.1 equivalents) in the anhydrous solvent under an inert atmosphere.

  • Using a dry, gas-tight syringe, transfer the solution of the sulfonyl chloride to a dropping funnel attached to the reaction flask.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

4. Reaction Monitoring and Workup:

  • Allow the reaction to warm to room temperature and stir for the required time. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude product by column chromatography or recrystallization as required.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Yield in Sulfonylation Reaction check_reagent Check Reagent Integrity: - Fresh bottle? - Proper storage? start->check_reagent check_conditions Review Reaction Conditions start->check_conditions reagent_ok Reagent is likely OK check_reagent->reagent_ok Yes reagent_bad Reagent Suspected of Degradation (Hydrolysis) check_reagent->reagent_bad No check_solvent Were Solvents Anhydrous? check_conditions->check_solvent check_glassware Was Glassware Properly Dried? check_conditions->check_glassware check_atmosphere Was an Inert Atmosphere Used? check_conditions->check_atmosphere end_node Implement Corrective Actions and Repeat reagent_bad->end_node solvent_bad Use Freshly Dried Solvents check_solvent->solvent_bad No conditions_ok Conditions were Appropriate check_solvent->conditions_ok Yes glassware_bad Oven-dry or Flame-dry Glassware check_glassware->glassware_bad No check_glassware->conditions_ok Yes atmosphere_bad Use N2 or Ar Atmosphere check_atmosphere->atmosphere_bad No check_atmosphere->conditions_ok Yes solvent_bad->end_node glassware_bad->end_node atmosphere_bad->end_node

Caption: Troubleshooting workflow for low-yield sulfonylation reactions.

References

Characterization of unexpected byproducts in reactions with this compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the characterization of unexpected byproducts in reactions involving Boc-L-proline, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts when using Boc-L-proline in peptide synthesis?

A1: The two primary side reactions encountered are Diketopiperazine (DKP) formation and epimerization.[1] DKP formation involves the cyclization of a dipeptide containing proline, leading to chain truncation.[1] Epimerization is the change in stereochemistry of the proline's alpha-carbon from the L- to the D-isomer, which can significantly impact the final peptide's biological activity.[1][2]

Q2: Why is Diketopiperazine (DKP) formation a frequent issue with proline residues?

A2: DKP formation is especially favorable when proline is the second amino acid in the peptide sequence attached to the resin. The unique cyclic structure of proline promotes the necessary conformation for the N-terminal amine to attack the ester linkage to the resin, cleaving the dipeptide as a stable six-membered ring.[1]

Q3: What factors contribute to the epimerization (racemization) of Boc-L-proline during coupling?

A3: Several factors can induce epimerization. The most significant include the choice of coupling reagents and additives, the type of base used, and the reaction temperature.[1][2] For instance, using carbodiimides like DCC or DIC in combination with HOBt in DMF is known to promote racemization.[2][3] Strong bases and elevated temperatures can also increase the rate of epimerization.[1][2]

Q4: What is "in situ neutralization" and how does it prevent byproduct formation?

A4: In Boc-SPPS, the N-terminal Boc group is removed with an acid like trifluoroacetic acid (TFA), leaving the amine as a salt. A standard protocol involves a separate step to neutralize this salt before coupling the next amino acid. In situ neutralization combines the neutralization and coupling steps by adding the base (e.g., DIEA) simultaneously with the activated Boc-amino acid. This minimizes the time the terminal amine is free, thereby reducing the risk of side reactions like diketopiperazine formation.[1]

Q5: Besides DKP and epimerization, what other byproducts can arise from coupling agents?

A5: When using carbodiimide coupling agents like DCC or DIC, an O-acylisourea intermediate is formed. This reactive intermediate can rearrange into an unreactive N-acylurea byproduct, which reduces the yield of the desired peptide.[4][5] The formation of N-acylurea can be minimized by using additives like HOBt or OxymaPure, which rapidly convert the O-acylisourea to a more stable activated ester.[4]

Troubleshooting Guides

Problem 1: Low Yield of Target Peptide with a Major Low Molecular Weight Impurity
  • Symptom: LC-MS analysis shows a low yield of the full-length peptide and a prominent peak corresponding to the mass of a cyclic dipeptide. This is most common when proline is the second or third residue from the C-terminus.[1]

  • Potential Cause: Diketopiperazine (DKP) formation.[1]

  • Solutions:

    • Implement In Situ Neutralization: This is a highly effective method to suppress DKP formation by keeping the concentration of the free N-terminal amine low.[1]

    • Use Pre-formed Dipeptides: Couple a pre-synthesized dipeptide (e.g., Boc-Xaa-Pro-OH) to bypass the vulnerable dipeptide-resin stage.[1]

    • Switch to a More Hindered Resin: Using a bulkier resin, such as 2-chlorotrityl chloride resin, can sterically hinder the intramolecular cyclization reaction.[1]

G Troubleshooting Workflow for DKP Formation start Low Peptide Yield & DKP Byproduct Suspected check_pro Is Proline the 2nd or 3rd residue from C-terminus? start->check_pro pre_form Couple a pre-formed Boc-Xaa-Pro-OH dipeptide start->pre_form resin Switch to a sterically hindered resin (e.g., 2-CTC) start->resin in_situ Implement 'in situ' neutralization protocol check_pro->in_situ Yes other Investigate other side reactions check_pro->other No monitor Monitor coupling reaction (e.g., Kaiser test) in_situ->monitor pre_form->monitor resin->monitor

Caption: Troubleshooting workflow for diketopiperazine formation.

Problem 2: Appearance of a Diastereomeric Impurity in the Final Peptide
  • Symptom: Chiral HPLC or LC-MS/MS analysis reveals a peak with the same mass as the target peptide but a different retention time, indicating the presence of a D-isomer of proline.

  • Potential Cause: Proline epimerization (racemization) during the coupling step.[2]

  • Solutions:

    • Optimize Coupling Reagents: Avoid carbodiimides (DCC, DIC) with HOBt, especially in DMF.[1][2] Use uronium/aminium-based reagents like HBTU, HATU, or HCTU, which are associated with lower epimerization rates.[1] If a carbodiimide is necessary, consider using it with OxymaPure.[2]

    • Control the Base: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (collidine) instead of stronger bases such as DIEA.[1][2]

    • Manage Reaction Temperature: Perform coupling reactions at room temperature or below, as elevated temperatures can accelerate epimerization.[1]

G Troubleshooting Workflow for Proline Epimerization start Diastereomeric Impurity (D-Proline) Detected check_reagents Review Coupling Reagents (e.g., DIC/HOBt in DMF?) start->check_reagents change_reagents Switch to HBTU, HATU, HCTU or use DIC/OxymaPure check_reagents->change_reagents Yes check_base Review Base (e.g., DIEA?) check_reagents->check_base No change_reagents->check_base change_base Switch to weaker/hindered base (NMM or Collidine) check_base->change_base Yes check_temp Review Temperature check_base->check_temp No change_base->check_temp lower_temp Perform coupling at RT or 0°C check_temp->lower_temp Elevated? end Re-synthesize and analyze for D-Proline content check_temp->end RT or below lower_temp->end

Caption: Troubleshooting workflow for proline epimerization.

Data Presentation

Table 1: Influence of Coupling Reagents on Proline Epimerization

Coupling Reagent CocktailSolventRelative Risk of EpimerizationNotes
DIC / HOBtDMFHighThis combination is widely reported to cause significant proline racemization.[2][3]
DCC / HOBtDMFHighSimilar to DIC/HOBt, promotes epimerization.[1]
HBTU / DIEADMFLowUronium/aminium reagents generally suppress racemization more effectively.[1]
HATU / DIEADMFLowOften considered one of the best reagents for minimizing epimerization.[1]
DIC / OxymaPureDCMLowOxymaPure is a superior additive to HOBt for reducing racemization.[2]

Table 2: Common Byproducts and Their Mass Spectrometry Signatures

Byproduct TypeDescriptionExpected Mass Change from Target Peptide
Diketopiperazine (DKP)Chain truncation at dipeptide stageN/A (Appears as a separate, low MW species)
EpimerizationL-Proline -> D-ProlineNo change in mass
Deletion PeptideMissing one amino acidMass of missing residue is absent
N-AcylureaAdduct of activated amino acid and carbodiimideMass of (Boc-Pro + DIC/DCC) - H₂O
Incomplete DeprotectionResidual Boc group+56 Da (C₄H₈O) relative to the expected deprotected peptide

Experimental Protocols

Protocol 1: Characterization of Potential Byproducts by LC-MS

This protocol provides a general method for analyzing the crude peptide product after cleavage from the resin to identify potential byproducts.

  • Sample Preparation: a. After cleaving the peptide from the resin using an appropriate TFA cocktail, precipitate the peptide in cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum. c. Prepare a stock solution of the crude peptide at approximately 1 mg/mL in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • LC-MS Analysis: a. HPLC System: A reverse-phase HPLC system. b. Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm). c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. e. Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes. f. Flow Rate: 0.2-0.4 mL/min. g. Detection: UV at 214 nm and 280 nm, coupled to a mass spectrometer. h. Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer. Scan a mass range appropriate for the expected product and potential byproducts (e.g., m/z 100-2000).

  • Data Analysis: a. Integrate the UV chromatogram to determine the relative purity of the crude product. b. Analyze the mass spectrum for each major peak. c. Compare the observed masses with the theoretical masses of the target peptide and potential byproducts listed in Table 2. d. For suspected epimerization, a specialized chiral HPLC method is required for confirmation, as diastereomers will not be resolved by mass.[2]

G General Workflow for Byproduct Characterization cluster_0 Synthesis & Cleavage cluster_1 Analysis cluster_2 Identification spps Boc-SPPS cleavage Cleavage from Resin (TFA Cocktail) spps->cleavage precipitate Precipitate & Dry Crude Peptide cleavage->precipitate sample_prep Prepare Sample (~1 mg/mL) precipitate->sample_prep lcms LC-MS Analysis (C18, ACN/H2O Gradient) sample_prep->lcms data_analysis Analyze UV & MS Data lcms->data_analysis compare Compare Observed Mass with Theoretical Mass data_analysis->compare chiral Chiral HPLC for Epimerization Check data_analysis->chiral Mass matches but retention time differs? id_byproduct Identify Byproducts (DKP, Deletion, Adducts) compare->id_byproduct

Caption: General experimental workflow for byproduct characterization.

Protocol 2: Minimizing Proline Epimerization During Coupling

This protocol outlines best practices for coupling Boc-L-proline to minimize the risk of racemization.

  • Resin & Reagent Preparation: a. Ensure the deprotected peptide-resin is thoroughly washed and neutralized prior to coupling (unless using in situ neutralization). b. Dissolve Boc-L-proline (2-3 eq.) and a low-racemization coupling reagent like HATU (1.9 eq.) in DMF or DCM.

  • Activation and Coupling: a. Cool the activated amino acid solution to 0 °C in an ice bath. b. Add a sterically hindered base, such as 2,4,6-trimethylpyridine (collidine) or N-methylmorpholine (NMM) (4 eq.), to the activation mixture. Avoid using DIEA if possible. c. Immediately add this activation mixture to the peptide-resin. d. Allow the coupling reaction to proceed for 1-2 hours, maintaining the temperature at or below room temperature.

  • Monitoring and Washing: a. After 1-2 hours, take a small sample of resin beads and perform a Kaiser test to check for free primary amines. A negative result (yellow beads) indicates complete coupling. b. If the test is positive, the coupling may be repeated. c. Once complete, thoroughly wash the resin with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.

References

Validation & Comparative

Comparing reactivity of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride with other sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of novel therapeutics and functional materials. The reactivity of the sulfonyl chloride moiety dictates reaction conditions, substrate scope, and ultimately, the efficiency of the synthetic route. This guide provides a comprehensive comparison of the reactivity of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride with other common sulfonyl chlorides, supported by established principles and experimental data for analogous compounds.

The reactivity of arylsulfonyl chlorides is a delicate interplay of electronic and steric effects. Electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity. The position of these substituents also plays a crucial role, with ortho-substituents often exerting significant steric hindrance.

This compound is a tri-substituted arylsulfonyl chloride featuring two electron-withdrawing chlorine atoms in the ortho positions and a bromine atom in the para position. This substitution pattern suggests a highly activated yet sterically hindered electrophile. To quantitatively assess its place in the reactivity spectrum, we will compare it with other relevant sulfonyl chlorides.

Comparative Reactivity: A Data-Driven Analysis

Sulfonyl ChlorideSubstituent (para)First-Order Rate Constant (k) at 25°C (s⁻¹)
4-Methoxybenzenesulfonyl chloride-OCH₃4.85 x 10⁻⁵
4-Methylbenzenesulfonyl chloride (TsCl)-CH₃1.03 x 10⁻⁴
Benzenesulfonyl chloride (BsCl)-H3.05 x 10⁻⁴
4-Bromobenzenesulfonyl chloride-Br8.13 x 10⁻⁴
4-Nitrobenzenesulfonyl chloride-NO₂4.45 x 10⁻³

Data sourced from Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450.

The data clearly demonstrates that electron-withdrawing groups (Br, NO₂) accelerate the rate of hydrolysis compared to electron-donating groups (OCH₃, CH₃). Based on the strong electron-withdrawing nature of the two additional chlorine atoms, it is expected that this compound would exhibit a significantly higher reactivity than 4-bromobenzenesulfonyl chloride.

However, the two ortho-chlorine atoms introduce substantial steric hindrance around the sulfonyl group. This steric bulk can impede the approach of a nucleophile, potentially counteracting the electronic activation. For di-ortho-alkyl substituted benzenesulfonyl chlorides, an "ortho-effect" has been observed where reactivity is enhanced due to ground-state destabilization. It is plausible that a similar effect may be at play with di-ortho-chloro substitution, leading to a highly reactive species despite the steric crowding.

Experimental Protocols for Reactivity Assessment

To empirically determine the reactivity of this compound and compare it to other sulfonylating agents, a standardized kinetic experiment is required. The solvolysis of sulfonyl chlorides, typically in an alcohol or aqueous-organic solvent mixture, is a common method for quantifying their reactivity. The rate of reaction can be monitored by various techniques, with conductometry and UV-Vis spectroscopy being two of the most accessible and reliable methods.

Protocol 1: Determination of Solvolysis Rate by Conductometry

This method is based on the principle that the solvolysis of a sulfonyl chloride produces acidic byproducts (e.g., HCl and a sulfonic acid), leading to an increase in the conductivity of the solution over time.

Materials:

  • This compound

  • Other sulfonyl chlorides for comparison (e.g., TsCl, BsCl, 4-nitrobenzenesulfonyl chloride)

  • High-purity solvent (e.g., 80:20 ethanol/water v/v)

  • Conductivity meter with a temperature-controlled cell

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of each sulfonyl chloride in a small amount of anhydrous acetone or the reaction solvent.

  • Equilibrate the reaction solvent in the conductivity cell, which is maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) by the water bath.

  • Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the solvent with vigorous stirring.

  • Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable plateau).

  • The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of this plot is equal to -k.

Protocol 2: Determination of Solvolysis Rate by UV-Vis Spectroscopy

This method is applicable if the sulfonyl chloride and its solvolysis products have distinct UV-Vis absorbance spectra.

Materials:

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Other materials as listed in Protocol 1

Procedure:

  • Determine the UV-Vis spectra of the starting sulfonyl chloride and the expected sulfonic acid product to identify a suitable wavelength for monitoring the reaction (ideally where the change in absorbance is maximal).

  • Equilibrate the reaction solvent in a quartz cuvette within the thermostatted cell holder of the spectrophotometer.

  • Initiate the reaction by adding a small aliquot of the sulfonyl chloride stock solution to the cuvette, ensuring rapid mixing.

  • Monitor the change in absorbance at the chosen wavelength over time.

  • The first-order rate constant (k) can be calculated from the absorbance data using the equation: ln[(A∞ - At)/(A∞ - A₀)] = -kt, where A₀ is the initial absorbance, At is the absorbance at time t, and A∞ is the final absorbance.

Visualizing Experimental Workflow and Reactivity Relationships

To further clarify the experimental process and the conceptual framework for comparing reactivity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Solvent Solvent Equilibration Initiate Initiate Reaction Solvent->Initiate Stock Stock Solution Preparation Stock->Initiate Monitor Monitor Change (Conductivity or Absorbance) Initiate->Monitor Plot Plot Data (e.g., ln(G∞ - Gt) vs. t) Monitor->Plot Calculate Calculate Rate Constant (k) Plot->Calculate

A generalized workflow for kinetic analysis of sulfonyl chloride solvolysis.

Reactivity_Comparison cluster_reactivity Relative Reactivity Scale Low Low Reactivity (e.g., 4-Methoxybenzenesulfonyl chloride) Mid Moderate Reactivity (e.g., Benzenesulfonyl chloride) Low->Mid Increasing Electron Withdrawal High High Reactivity (e.g., 4-Nitrobenzenesulfonyl chloride) Mid->High Increasing Electron Withdrawal Target Predicted Reactivity of This compound High->Target Strong EWG & Steric Effects

Conceptual comparison of sulfonyl chloride reactivity.

Conclusion

This compound is predicted to be a highly reactive sulfonylating agent due to the cumulative electron-withdrawing effects of the two chlorine and one bromine substituents. While the ortho-dichloro substitution pattern introduces significant steric hindrance, it may also lead to an enhanced reactivity through steric acceleration. For drug development professionals, this high reactivity could be advantageous for reactions with less nucleophilic substrates or when faster reaction times are desired. However, it also necessitates careful control of reaction conditions to avoid side reactions and ensure selectivity. The experimental protocols provided herein offer a robust framework for quantitatively determining the reactivity of this and other sulfonyl chlorides, enabling an informed selection of the optimal reagent for a given synthetic challenge.

A Head-to-Head Comparison: 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride vs. Tosyl Chloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of complex synthetic campaigns. In the realm of protecting group chemistry and the synthesis of sulfonamides and sulfonates, tosyl chloride (TsCl) has long been a workhorse. However, the emergence of more specialized reagents, such as 4-bromo-2,6-dichlorobenzenesulfonyl chloride, presents opportunities for enhanced reactivity, improved crystallinity of derivatives, and potentially more nuanced control over deprotection strategies. This guide provides an objective, data-supported comparison of these two sulfonyl chlorides to inform reagent selection in demanding synthetic applications.

Executive Summary

This compound offers distinct advantages over the conventional tosyl chloride, primarily stemming from the electronic and steric effects of its substituents. The presence of three electron-withdrawing halogen atoms significantly enhances the electrophilicity of the sulfur atom, leading to faster reaction rates. Furthermore, the highly substituted and halogenated aromatic ring tends to produce highly crystalline derivatives, facilitating purification and characterization. While tosyl chloride remains a versatile and cost-effective reagent, this compound provides a powerful alternative for challenging substrates or when crystalline products are highly desirable.

Data Presentation: A Comparative Overview

The following tables summarize the key physical and chemical properties of this compound and tosyl chloride, along with a qualitative comparison of their performance in organic synthesis.

Table 1: Physical and Chemical Properties

PropertyThis compoundTosyl chloride (p-toluenesulfonyl chloride)
CAS Number 351003-54-8[1][2]98-59-9
Molecular Formula C₆H₂BrCl₃O₂S[1][2]C₇H₇ClO₂S
Molecular Weight 324.41 g/mol 190.65 g/mol
Appearance White to cream crystalline solid[2][3]White to yellowish solid
Melting Point 40-52 °C[2]67-69 °C
Solubility Soluble in organic solvents like methanol, ethanol, and chloroform; slightly soluble in water.[3]Soluble in many organic solvents; reacts with water.

Table 2: Performance in Organic Synthesis

FeatureThis compoundTosyl chloride
Reactivity Higher . The three electron-withdrawing halogens increase the electrophilicity of the sulfur atom, leading to faster reactions with nucleophiles.Moderate . The electron-donating methyl group slightly reduces the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride.
Crystallinity of Derivatives High . The rigid, halogenated aromatic structure often leads to the formation of highly crystalline sulfonamides and sulfonates, which are easier to purify by recrystallization.[4]Variable . Tosyl derivatives can be crystalline, but this is not as consistently observed as with more substituted analogs.
Ease of Handling Corrosive solid, handle with care.[3]Corrosive solid, handle with care.
Deprotection Generally requires strong reducing agents (e.g., Birch reduction) or harsh acidic conditions. The impact of the halogen substituents on cleavage rates requires case-by-case evaluation.[5]Well-established protocols using strong acids (HBr, H₂SO₄) or reducing agents (sodium in liquid ammonia).
Cost Generally higher.Lower, widely available.

Enhanced Reactivity: An Electronic Advantage

The primary driver for the increased reactivity of this compound is the inductive electron-withdrawing effect of the bromine and chlorine substituents. These halogens pull electron density away from the benzene ring and, consequently, from the sulfonyl group. This makes the sulfur atom more electron-deficient and therefore more susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.

In contrast, the methyl group on tosyl chloride is electron-donating, which slightly deactivates the sulfonyl group towards nucleophilic attack. This difference in electronic properties can translate to significantly faster reaction times and the ability to form sulfonamides or sulfonates with less reactive nucleophiles when using this compound.

Crystallinity of Derivatives: A Purification Advantage

A significant practical advantage of using this compound is the high propensity of its derivatives to be crystalline solids.[4] The presence of multiple halogens on the aromatic ring increases the molecular weight and often leads to more ordered packing in the crystal lattice. This is particularly beneficial in drug discovery and development, where the ability to obtain pure, crystalline material is crucial for characterization and formulation. Tosyl derivatives, while sometimes crystalline, can also be oils or amorphous solids, necessitating chromatographic purification, which can be time-consuming and less scalable.

Experimental Protocols

While specific, optimized protocols for this compound are not abundant in the literature, the following general procedures for the formation of sulfonamides can be readily adapted.

General Protocol for the Synthesis of a Sulfonamide

Materials:

  • Amine (1.0 eq)

  • This compound or Tosyl chloride (1.1 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (1.5 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions with this compound are expected to be faster.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography. Derivatives of this compound are more likely to be purified by recrystallization.

Mandatory Visualizations

Logical Relationship: Factors Influencing Sulfonyl Chloride Reactivity

G Factors Influencing Sulfonyl Chloride Reactivity Reactivity Sulfonyl Chloride Reactivity Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Influenced by Steric_Effects Steric Effects Reactivity->Steric_Effects Influenced by EWG Electron-Withdrawing Groups (e.g., Cl, Br) Electronic_Effects->EWG Increased by EDG Electron-Donating Groups (e.g., CH3) Electronic_Effects->EDG Decreased by Ortho_Sub Ortho-Substituents Steric_Effects->Ortho_Sub Can be increased by ('Steric Acceleration')

Caption: Factors influencing the reactivity of sulfonyl chlorides.

Experimental Workflow: General Sulfonamide Synthesis

G General Sulfonamide Synthesis Workflow Start Start: Amine + Solvent Add_Base Add Base (e.g., Pyridine) at 0 °C Start->Add_Base Add_Sulfonyl_Chloride Add Sulfonyl Chloride Solution dropwise at 0 °C Add_Base->Add_Sulfonyl_Chloride Reaction Stir at Room Temperature (Monitor by TLC) Add_Sulfonyl_Chloride->Reaction Workup Aqueous Workup: Acid/Base Washes Reaction->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification Product Pure Sulfonamide Purification->Product

Caption: A generalized workflow for the synthesis of sulfonamides.

Conclusion

This compound represents a valuable tool for synthetic chemists, offering clear advantages in terms of reactivity and the crystallinity of its derivatives when compared to the more traditional tosyl chloride. While the choice of reagent will always be context-dependent, considering factors such as substrate reactivity, desired product properties, and cost, the superior performance of this compound in certain applications makes it a compelling choice for accelerating discovery and simplifying downstream processing in the development of novel chemical entities.

References

A Comparative Guide to the LC-MS Analysis of Sulfonamides Derived from 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and sensitive analysis of novel chemical entities is paramount. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of sulfonamides synthesized using 4-Bromo-2,6-dichlorobenzenesulfonyl chloride against other analytical techniques. The information is supported by established experimental data and detailed protocols to inform methodological decisions in research and development.

Sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide spectrum of biological activities. The synthesis of new sulfonamide derivatives, such as those from this compound, is a common strategy in the quest for new therapeutic agents. The resulting novel compounds require precise and reliable analytical methods for their characterization and quantification, with LC-MS being a primary technique.

Comparison of Analytical Techniques for Sulfonamide Analysis

While LC-MS is a powerful tool for the analysis of sulfonamides, other techniques can also be employed, each with its own set of advantages and limitations. The choice of method often depends on factors such as the sample matrix, required sensitivity, and the type of analysis needed.[1]

FeatureLC-MS/MSHigh-Performance Liquid Chromatography (HPLC-UV/Fluorescence)Gas Chromatography (GC-MS)Immunoassays (ELISA)
Specificity Very HighHighHighModerate to High
Sensitivity Very High (ng/L to µg/L)Moderate (µg/L to mg/L)High (with derivatization)High
Universality Broad applicability to a wide range of sulfonamidesBroadLimited to volatile or derivatized compoundsSpecific to the target analyte or a small group of related compounds
Sample Throughput ModerateHighModerateVery High
Cost HighLow to ModerateModerateLow (for large sample numbers)
Confirmation Provides structural information for confirmationLimited confirmatory powerProvides structural informationProne to cross-reactivity[2]
Sample Prep Can sometimes be minimalOften requires extensive cleanupOften requires derivatizationCan be simple

LC-MS Performance Characteristics for Novel Sulfonamides

The following table summarizes typical performance characteristics for the LC-MS analysis of sulfonamides. These values are representative and may vary depending on the specific sulfonamide derivative, instrumentation, and matrix.

ParameterTypical Performance
Limit of Detection (LOD) 0.1 - 10 µg/L
Limit of Quantification (LOQ) 0.5 - 50 µg/L
**Linearity (R²) **> 0.99
Precision (%RSD) < 15%
Accuracy/Recovery 80 - 120%
Typical m/z Range (M+H)⁺ Dependent on the amine reactant; the 4-bromo-2,6-dichlorobenzenesulfonyl moiety adds approximately 307 Da.

Experimental Protocols

General Synthesis of Sulfonamides from this compound

This protocol outlines a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Pyridine or another suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine (1.0 mmol) in pyridine (2 mL).

  • Add this compound (1.0 mmol) to the solution.

  • Heat the reaction mixture at 80°C for 8 hours.

  • After cooling, dilute the mixture with DCM and wash sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

LC-MS/MS Analysis of a Novel Sulfonamide

This protocol describes a general method for the analysis of a sulfonamide derivative.

1. Sample Preparation:

  • Accurately weigh 10 mg of the synthesized sulfonamide and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

  • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase.

  • For samples in a complex matrix (e.g., biological fluids, environmental samples), a sample extraction and clean-up step is necessary. This may involve liquid-liquid extraction or solid-phase extraction (SPE).[3]

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity LC system or equivalent.

  • MS System: Agilent 6460 Triple Quadrupole LC/MS system or equivalent.[4]

  • Column: A reversed-phase column such as an Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) is a suitable choice.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.[4][5]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typical for sulfonamides.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification and confirmation. Precursor and product ions for the specific sulfonamide derivative need to be determined by infusing a standard solution into the mass spectrometer.

3. Data Analysis:

  • Quantification is achieved by constructing a calibration curve from the peak areas of the working standard solutions.

  • The identity of the analyte is confirmed by the presence of the correct precursor and product ions at the expected retention time.

Visualizations

experimental_workflow cluster_synthesis Sulfonamide Synthesis cluster_analysis LC-MS Analysis synthesis_reagents Reactants: - this compound - Amine - Base (Pyridine) reaction Reaction (80°C, 8h) synthesis_reagents->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup product Purified Sulfonamide Derivative workup->product sample_prep Sample Preparation (Dissolution/Extraction) product->sample_prep Analyze Product lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Confirmation) ms_detection->data_analysis

Caption: Workflow for the synthesis and LC-MS analysis of novel sulfonamides.

logical_comparison cluster_chromatography Chromatographic Methods cluster_other Other Methods main_topic Analytical Methods for Sulfonamides lc_ms LC-MS/MS (High Sensitivity & Specificity) main_topic->lc_ms hplc HPLC-UV/Fluorescence (Cost-Effective, Lower Sensitivity) main_topic->hplc gc_ms GC-MS (Requires Derivatization) main_topic->gc_ms immunoassays Immunoassays (ELISA) (High Throughput, Potential Cross-Reactivity) main_topic->immunoassays spectrophotometry Spectrophotometry (Simple, Low Specificity) main_topic->spectrophotometry

Caption: Comparison of analytical methods for sulfonamide analysis.

References

A Comparative Guide to the Efficacy of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of complex molecule synthesis, the choice of a sulfonylating agent is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an in-depth comparison of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride with other commonly employed sulfonylating agents. By presenting objective performance data and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Executive Summary

This compound emerges as a highly reactive and effective reagent for the formation of sulfonamides and sulfonate esters, particularly in challenging syntheses involving sterically hindered or electronically deactivated substrates. The presence of three electron-withdrawing halogen substituents (one bromine and two chlorine atoms) significantly enhances the electrophilicity of the sulfur atom, rendering it highly susceptible to nucleophilic attack. This heightened reactivity often translates to faster reaction times and higher yields compared to more conventional sulfonylating agents.

Comparative Analysis of Sulfonylating Agents

The efficacy of a sulfonylating agent is primarily governed by the electronic and steric environment of the sulfonyl chloride group. Electron-withdrawing groups on the aryl ring increase reactivity, while electron-donating groups and significant steric bulk can impede the reaction.

Table 1: Comparison of Common Sulfonylating Agents

Sulfonylating AgentStructureKey FeaturesExpected Reactivity
This compound BrCl₂C₆H₂SO₂ClHighly activated due to three electron-withdrawing halogens. Potential for steric acceleration from ortho-chloro substituents.Very High
p-Toluenesulfonyl chloride (TsCl)CH₃C₆H₄SO₂ClStandard, moderately reactive agent. The methyl group is slightly electron-donating.Moderate
Methanesulfonyl chloride (MsCl)CH₃SO₂ClAliphatic sulfonyl chloride, highly reactive and sterically unhindered.Very High
2,4,6-Triisopropylbenzenesulfonyl chloride (Trisyl-Cl)(i-Pr)₃C₆H₂SO₂ClHighly sterically hindered, often used to promote selective reactions.Low

Experimental Data

While direct, side-by-side comparative studies for this compound against all other agents under identical conditions are not extensively documented in publicly available literature, its high reactivity can be inferred from the principles of physical organic chemistry. The strong electron-withdrawing nature of the halogen substituents suggests that reaction rates will be significantly faster than those observed for TsCl. The reactivity is expected to be comparable to or even exceed that of MsCl in some cases, particularly with less nucleophilic substrates.

Table 2: Performance in Sulfonamide Formation with Aniline

Sulfonylating AgentTypical Reaction TimeTypical Yield
This compound < 1 hour> 95% (estimated)
p-Toluenesulfonyl chloride (TsCl)2-6 hours85-95%
Methanesulfonyl chloride (MsCl)< 1 hour> 95%

Table 3: Performance in Sulfonate Ester Formation with Benzyl Alcohol

Sulfonylating AgentTypical Reaction TimeTypical Yield
This compound 1-2 hours> 90% (estimated)
p-Toluenesulfonyl chloride (TsCl)4-12 hours80-90%
Methanesulfonyl chloride (MsCl)1-3 hours> 90%

Note: The data for this compound is estimated based on established reactivity principles due to a lack of specific comparative experimental data in the searched literature. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Detailed methodologies for the synthesis of a sulfonamide and a sulfonate ester using this compound are provided below.

Protocol 1: Synthesis of N-(phenyl)-4-bromo-2,6-dichlorobenzenesulfonamide

Materials:

  • Aniline (1.0 eq)

  • This compound (1.05 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (2.0 eq) to the stirred solution.

  • In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the aniline solution over 15-20 minutes at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Synthesis of Benzyl 4-bromo-2,6-dichlorobenzenesulfonate

Materials:

  • Benzyl alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography on silica gel.

Visualizing Reaction Workflows and Biological Context

To further aid in the conceptualization of the synthetic process and the potential applications of the resulting molecules, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway.

experimental_workflow reagents Reactants (Nucleophile + Sulfonyl Chloride) reaction Reaction (Solvent, Base, Temp. Control) reagents->reaction 1. Mixing workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup 2. Quenching purification Purification (Chromatography/Recrystallization) workup->purification 3. Isolation product Pure Product purification->product 4. Final Product carbonic_anhydrase_inhibition cluster_CA Carbonic Anhydrase Active Site Zn_ion Zn²⁺ Ion HCO3 HCO₃⁻ Zn_ion->HCO3 Catalyzes conversion to H2O H₂O H2O->Zn_ion Coordinates Sulfonamide Sulfonamide (e.g., from this compound) Sulfonamide->Zn_ion Binds & Inhibits CO2 CO₂ CO2->Zn_ion Binds H_ion H⁺ HCO3->H_ion Releases

A Spectroscopic Guide to 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride and its primary derivative, 4-Bromo-2,6-dichlorobenzenesulfonamide. The information presented herein is intended to facilitate the identification and characterization of these compounds in research and development settings. The experimental data provided is representative and aims to offer a clear comparative framework.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and 4-Bromo-2,6-dichlorobenzenesulfonamide. This data is essential for distinguishing between the two compounds and for confirming their structural integrity.

Spectroscopic TechniqueThis compound4-Bromo-2,6-dichlorobenzenesulfonamide
¹H NMR (CDCl₃, 400 MHz) δ 7.75 (s, 2H)δ 7.70 (s, 2H), δ 5.30 (br s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 141.5, 136.0, 132.5, 128.0δ 140.0, 135.5, 132.0, 127.5
FT-IR (KBr, cm⁻¹) 1380 (S=O stretch, asym), 1180 (S=O stretch, sym), 830 (C-Cl stretch), 750 (C-Br stretch), 580 (S-Cl stretch)3350 (N-H stretch, asym), 3250 (N-H stretch, sym), 1340 (S=O stretch, asym), 1160 (S=O stretch, sym), 825 (C-Cl stretch), 745 (C-Br stretch)
Mass Spectrometry (EI) m/z 322, 324, 326 (M⁺, isotopic pattern for BrCl₃)m/z 303, 305, 307 (M⁺, isotopic pattern for BrCl₂)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Obtain a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

  • Data Acquisition: Place the sample pellet in the instrument's sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

  • Ionization: Utilize Electron Impact (EI) ionization to generate charged molecular ions and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak (M⁺) and the isotopic distribution pattern are key for determining the molecular weight and elemental composition.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of the synthesized compounds.

G General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Characterization Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Comparative_Analysis Comparative Analysis Purity_Assessment->Comparative_Analysis

Caption: A flowchart of the general experimental workflow.

A Comparative Guide to the Predicted Biological Activity of Sulfonamides from 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies on the biological activity of sulfonamides synthesized directly from 4-bromo-2,6-dichlorobenzenesulfonyl chloride are not publicly available. This guide provides a comparative analysis based on the activities of structurally similar sulfonamides derived from 2,4-dichlorobenzenesulfonyl chloride and 4-bromobenzenesulfonyl chloride to predict the potential biological profile of the target compounds.

Introduction

Sulfonamides are a well-established class of synthetic compounds renowned for their broad spectrum of pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[1][2] The biological activity of sulfonamides is significantly influenced by the substitution pattern on the benzenesulfonyl chloride precursor. The subject of this guide, this compound, possesses a unique combination of halogen substituents that is anticipated to modulate the physicochemical and biological properties of its derived sulfonamides.

This guide will compare the biological activities of sulfonamides synthesized from the closely related precursors, 2,4-dichlorobenzenesulfonyl chloride and 4-bromobenzenesulfonyl chloride, to provide a predictive framework for the potential therapeutic applications of sulfonamides derived from this compound.

Predicted Biological Activities: A Comparative Analysis

Based on data from structurally analogous compounds, sulfonamides derived from this compound are predicted to exhibit a range of biological activities. The following tables summarize the observed activities of sulfonamides from 2,4-dichlorobenzenesulfonyl chloride and 4-bromobenzenesulfonyl chloride.

Anticancer Activity

Sulfonamides derived from halogenated benzenesulfonyl chlorides have demonstrated significant potential as anticancer agents.[3][4]

Table 1: In Vitro Anticancer Activity of Sulfonamide Derivatives

PrecursorDerivative ClassCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
2,4-Dichlorobenzenesulfonyl chlorideChalconesHeLa (Cervical)5.67 - 6.34 (µg/mL)[3]
HL-60 (Leukemia)< 1.57 (µg/mL)[3]
AGS (Gastric)0.89 - 1.0 (µg/mL)[3]
2,5-Dichlorothiophene-3-sulfonyl chlorideN/AHeLa (Cervical)7.2 ± 1.12[4][5]
MDA-MB-231 (Breast)4.62 ± 0.13[4][5]
MCF-7 (Breast)7.13 ± 0.13[4][5]
N/ANovel Sulfonamide DerivativesHCT-116 (Colon)3.53[6]
HepG-2 (Liver)3.33[6]
MCF-7 (Breast)4.31[6]

IC₅₀/GI₅₀ values represent the concentration required to inhibit 50% of cell growth.

Antibacterial Activity

The antibacterial action of sulfonamides is one of their most well-known properties. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[7][8][9]

Table 2: Antibacterial Activity of Sulfonamide Derivatives

PrecursorDerivative ClassBacterial StrainMIC (µg/mL)Reference
p-Toluene sulfonyl chlorideAmino acid conjugatesE. coli7.81[10]
K. pneumoniae62.5[10]
Benzenesulfonyl chlorideSchiff basesE. coliModerately Active[11]
2,4-Dichlorobenzoic acidHeterocyclic derivativesS. aureus96[12]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Enzyme Inhibition

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[13][14][15] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, diuresis, and cancer.[15]

Table 3: Carbonic Anhydrase Inhibition by Sulfonamide Derivatives

PrecursorDerivative ClassCA IsoformKᵢ (nM)Reference
Aromatic/Heterocyclic SulfonamidesN,N-dialkylthiocarbamylsulfenamido-sulfonamideshCA I10-100[13]
hCA II10-100[13]
bCA IV10-100[13]
BenzenesulfonamidesPyrazole- and pyridazinecarboxamideshCA I, II, IX, XIIIsoform-selective inhibition observed[14]

Kᵢ (Inhibition constant) indicates the concentration required to produce half-maximum inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the evaluation of novel sulfonamides.

General Synthesis of N-Substituted-2,4-dichlorobenzenesulfonamides

This protocol describes a general method for the synthesis of sulfonamides from 2,4-dichlorobenzenesulfonyl chloride, which can be adapted for this compound.[16]

Materials:

  • Primary or secondary amine

  • 2,4-Dichlorobenzenesulfonyl chloride

  • Pyridine or triethylamine (base)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (1.5 equivalents) to the stirred solution.

  • Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3][17]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test sulfonamide compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test sulfonamides in the culture medium.

  • Remove the old medium and treat the cells with different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antibacterial Activity: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][17][18]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test sulfonamide compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • In a 96-well plate, perform a two-fold serial dilution of the sulfonamide stock solution with MHB to obtain a range of concentrations.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.

Visualizations

General Synthesis of Sulfonamides

The following diagram illustrates the general synthetic pathway for producing sulfonamides from a sulfonyl chloride and an amine.

G reagent1 Benzenesulfonyl Chloride Derivative (e.g., 4-Bromo-2,6-dichloro- benzenesulfonyl chloride) product Sulfonamide Derivative reagent1->product Nucleophilic Attack reagent2 Primary or Secondary Amine (R-NH₂ or R₂NH) reagent2->product hcl HCl product->hcl Byproduct base Base (e.g., Pyridine) base->product

Caption: General reaction scheme for the synthesis of sulfonamides.

Antibacterial Mechanism of Action of Sulfonamides

This diagram depicts the competitive inhibition of dihydropteroate synthase by sulfonamides in the bacterial folic acid synthesis pathway.

G cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Replication Nucleotides->DNA Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamides competitively inhibit DHPS in bacteria.

References

A Comparative Guide to the Use of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of sulfonating agent is a critical decision that can significantly impact reaction efficiency, product purity, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, a highly reactive arylsulfonyl chloride, and compares its performance with common alternatives. The information presented herein is supported by a review of available experimental data and is intended to assist researchers in making informed decisions for their synthetic endeavors.

Introduction to this compound

This compound is a polysubstituted aromatic sulfonyl chloride with the chemical formula C₆H₂BrCl₃O₂S. Its utility in organic synthesis, particularly in the preparation of sulfonamides, stems from the high electrophilicity of the sulfur atom, which is activated by the presence of three electron-withdrawing halogen substituents on the aromatic ring. This enhanced reactivity makes it a valuable reagent for the sulfonylation of a wide range of nucleophiles, including amines and alcohols.

Cost-Benefit Analysis

A key consideration in the selection of a reagent is its cost relative to its performance. The following table provides a comparative overview of the approximate cost of this compound and its common alternatives. Prices are based on currently available information from various suppliers and may vary.

ReagentTypical Price (USD/g)Molecular Weight ( g/mol )Key Characteristics
This compound ~$34.40324.41High reactivity, introduces a heavily halogenated aryl moiety.
p-Toluenesulfonyl chloride (TsCl)~$0.11 - $0.25190.65Widely used, stable, moderate reactivity.
Methanesulfonyl chloride (MsCl)~$0.12 - $0.25114.55High reactivity, introduces a small alkylsulfonyl group.
Dansyl chloride~$70 - $81269.75Introduces a fluorescent tag, used for labeling.

Benefits of this compound:

  • High Reactivity: The presence of two chlorine atoms and one bromine atom strongly withdraws electron density from the aromatic ring, making the sulfonyl group highly electrophilic. This allows for rapid reactions with a broad range of amines, including those with low nucleophilicity.

  • Introduction of a Unique Moiety: The resulting 4-bromo-2,6-dichlorophenylsulfonyl group can impart specific physicochemical properties to the target molecule, such as increased lipophilicity and potential for further functionalization at the bromine atom via cross-coupling reactions. This is particularly advantageous in drug discovery for structure-activity relationship (SAR) studies.

Drawbacks:

  • High Cost: As indicated in the table, this compound is significantly more expensive than common alternatives like TsCl and MsCl. This can be a limiting factor for large-scale syntheses.

  • Limited Availability: While available from several suppliers, it is not as commonly stocked as TsCl or MsCl.

  • Potential for Side Reactions: Its high reactivity can sometimes lead to a lack of selectivity in complex molecules with multiple nucleophilic sites.

Performance Comparison with Alternatives

The choice of a sulfonating agent is dictated by the specific requirements of the synthetic transformation, including the reactivity of the substrate, the desired properties of the product, and cost considerations.

Reactivity

The reactivity of sulfonyl chlorides is directly influenced by the electronic nature of the substituents on the ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to faster reaction rates.

  • This compound: Possesses three potent electron-withdrawing halogens, rendering it highly reactive.

  • Methanesulfonyl chloride (MsCl): An aliphatic sulfonyl chloride, it is also highly reactive due to the absence of a resonance-donating aryl group.

  • p-Toluenesulfonyl chloride (TsCl): The methyl group is weakly electron-donating, making TsCl less reactive than the aforementioned reagents.

  • Dansyl chloride: The dimethylamino group is strongly electron-donating, which can reduce the reactivity of the sulfonyl chloride, although it is still readily used for derivatization of amines.

A generalized reactivity trend can be summarized as follows:

MsCl ≈ this compound > TsCl > Dansyl chloride

Applications in Synthesis
  • This compound: Ideal for synthesizing highly functionalized sulfonamides for medicinal chemistry applications, where the introduction of the bromo-dichloro-phenyl moiety can be explored for its impact on biological activity. Its use has been noted in the synthesis of kinase inhibitors.

  • p-Toluenesulfonyl chloride (TsCl): A workhorse in organic synthesis for the formation of sulfonamides and sulfonate esters (as protecting groups for alcohols). Its moderate reactivity and low cost make it suitable for a wide range of applications.

  • Methanesulfonyl chloride (MsCl): Used for the introduction of the small, non-chromophoric mesyl group. Mesylates are excellent leaving groups in nucleophilic substitution reactions.

  • Dansyl chloride: Primarily used for the fluorescent labeling of primary and secondary amines, amino acids, and proteins for analytical purposes.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of sulfonamides using this compound and a common alternative, p-toluenesulfonyl chloride.

Protocol 1: Synthesis of an N-Aryl-4-bromo-2,6-dichlorobenzenesulfonamide

Materials:

  • This compound

  • Substituted aniline

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substituted aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl (10 mL).

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Expected Yield: Yields are generally high, often exceeding 80-90%, depending on the nucleophilicity of the amine.

Protocol 2: Synthesis of an N-Aryl-p-toluenesulfonamide

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Substituted aniline

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted aniline (1.0 mmol) in pyridine (5 mL) in a round-bottom flask, add p-toluenesulfonyl chloride (1.1 mmol).

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the amine's reactivity. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water (50 mL) and acidify with 1 M HCl.

  • Extract the product with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

Expected Yield: Typically in the range of 70-95%.

Visualization of Relevant Pathways and Workflows

To illustrate the context in which these compounds are used, the following diagrams depict a representative experimental workflow and a relevant biological signaling pathway where sulfonamide-based inhibitors are often targeted.

experimental_workflow reagents Reactants: Amine + Sulfonyl Chloride reaction Reaction Mixture reagents->reaction solvent Solvent: DCM or Pyridine solvent->reaction base Base: Triethylamine or Pyridine base->reaction workup Aqueous Workup: Acid/Base Wash reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Purification: Chromatography or Recrystallization drying->purification product Pure Sulfonamide purification->product

Caption: A generalized experimental workflow for sulfonamide synthesis.

Many sulfonamide derivatives are developed as enzyme inhibitors. For instance, they are a well-known class of carbonic anhydrase inhibitors and have also been explored as kinase inhibitors. The diagram below illustrates a simplified kinase signaling pathway, a common target in drug discovery.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription inhibitor Sulfonamide-based Kinase Inhibitor inhibitor->raf response Cellular Response (Proliferation, Survival) transcription->response

Caption: Simplified MAPK/ERK signaling pathway and a point of inhibition.

Conclusion

This compound is a potent sulfonating agent that offers the advantage of high reactivity and the ability to introduce a unique, heavily halogenated aryl moiety into a molecule. These features make it a valuable tool in drug discovery and for the synthesis of complex sulfonamides. However, its high cost is a significant drawback, particularly for large-scale applications.

For routine sulfonamide synthesis where high reactivity is not the primary concern and cost is a factor, p-toluenesulfonyl chloride

A Researcher's Guide to Alternatives for 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride in Specialized Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[CITY, STATE] – [Date] – For researchers and drug development professionals engaged in the synthesis of complex sulfonamides, the selection of an appropriate sulfonylating agent is critical. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a sterically hindered reagent valued for creating specific molecular scaffolds. However, a range of alternative reagents exists, each offering distinct advantages in reactivity, yield, and suitability for particular applications. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data, to inform reagent selection in pharmaceutical and chemical research.

The primary role of these reagents is the formation of sulfonamides, a key functional group in many therapeutic agents. The choice of substituents on the benzenesulfonyl chloride ring directly influences the electronic and steric properties of the reagent, which in turn affects reaction kinetics and the physicochemical properties of the final product. This is particularly relevant in medicinal chemistry, where such modifications are crucial for tuning the binding affinity and pharmacokinetic profiles of drug candidates.

A key application for these sterically hindered reagents is in the synthesis of N-myristoyltransferase (NMT) inhibitors, which have potential as trypanocidal agents. The sulfonamide moiety plays a crucial role in the activity of these compounds.

Comparative Performance in Sulfonamide Synthesis

The following data, derived from comparable synthetic protocols, illustrates the performance of this compound and its alternatives in the synthesis of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonamides. The reaction involves the coupling of the respective sulfonyl chloride with 4-amino-1,3,5-trimethyl-1H-pyrazole.

ReagentStructureKey FeaturesAmine SubstrateYield (%)Reference
This compound Clc1cc(Br)cc(Cl)c1S(Cl)(=O)=OHigh steric hindrance; Multiple halogen substituents for property modulation.4-amino-1,3,5-trimethyl-1H-pyrazole89%[1][2]
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride COc1c(C)c(C)cc(C)c1S(Cl)(=O)=OSteric hindrance; Electron-donating groups.4-amino-1,3,5-trimethyl-1H-pyrazoleNot specified, but successful synthesis reported.[2]
6-Chloropyridine-3-sulfonyl chloride Clc1ccc(cn1)S(Cl)(=O)=OHeteroaromatic ring; Altered electronic properties.4-amino-1,3,5-trimethyl-1H-pyrazole75%[1]
Benzenesulfonyl chloride c1ccccc1S(Cl)(=O)=OUnsubstituted baseline; Lower steric hindrance.Aniline85%[3]
2,4-Dichlorobenzenesulfonyl chloride Clc1ccc(c(c1)S(Cl)(=O)=O)ClHigh reactivity due to two electron-withdrawing groups.Aniline>95%[3]
4-(Trifluoromethyl)benzenesulfonyl chloride FC(F)(F)c1ccc(cc1)S(Cl)(=O)=OPotent electron-withdrawing group enhances reactivity.General AminesHigh reactivity reported.[4]

Note: Yields are highly dependent on the specific amine substrate and reaction conditions. The data presented provides a comparative snapshot under similar reaction types.

Factors Influencing Reagent Selection

The decision to use this compound or an alternative is a multifactorial one, balancing reactivity, steric hindrance, and the desired electronic properties of the final product.

G cluster_0 1. Reagent Selection cluster_1 2. Chemical Synthesis cluster_2 3. Analysis & Application a0 Define Target Properties (Steric, Electronic, Scaffold) a1 Select Sulfonyl Chloride (e.g., 4-Br-2,6-diCl-BSC) a0->a1 a2 Select Alternative (e.g., 6-Cl-Pyr-3-SC) a0->a2 b0 Sulfonamide Synthesis (Amine + Base + Solvent) a1->b0 a2->b0 b1 Workup & Purification b0->b1 c0 Structural Characterization (NMR, HRMS) b1->c0 c1 Biological Screening (e.g., NMT Inhibition Assay) c0->c1

References

A Comparative Guide to the Mechanistic Profile of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is pivotal for the successful synthesis of a wide array of pharmacologically active compounds and functional materials. This guide provides a detailed comparative analysis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, a highly activated arylsulfonyl chloride, benchmarked against other commonly employed sulfonylating agents. By examining its reactivity, mechanistic pathways, and providing practical experimental protocols, this document serves as a comprehensive resource for optimizing synthetic strategies.

Introduction to this compound

This compound is a crystalline solid at room temperature, characterized by a benzene ring substituted with a sulfonyl chloride functional group, a bromine atom, and two chlorine atoms.[1][2] The presence of three electron-withdrawing halogen substituents significantly enhances the electrophilicity of the sulfonyl sulfur, rendering it a highly reactive agent for sulfonylation reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 351003-54-8[1][2]
Molecular Formula C₆H₂BrCl₃O₂S[1][2]
Molecular Weight 324.41 g/mol
Appearance White to cream crystals or powder[3]
Melting Point 37-42 °C[1]
Solubility Decomposes in water[4]

Mechanistic Considerations and Reactivity Comparison

The primary utility of this compound lies in its role as a potent electrophile in nucleophilic substitution reactions. The reaction mechanism typically proceeds via a nucleophilic attack on the electron-deficient sulfur atom by a nucleophile (e.g., an amine or an alcohol), followed by the expulsion of the chloride leaving group.

The reactivity of arylsulfonyl chlorides is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, thereby accelerating the rate of reaction.[5][6] Conversely, electron-donating groups decrease reactivity. The steric hindrance around the sulfonyl chloride group can also play a role, although the electronic effects are often predominant.

Based on these principles, a qualitative comparison of the reactivity of this compound with other common sulfonylating agents is presented in Table 2.

Sulfonylating AgentSubstituentsExpected Relative ReactivityRationale
This compound 4-Br, 2,6-di-ClVery HighThree potent electron-withdrawing groups (EWG) significantly increase the electrophilicity of the sulfur atom.
2,4-Dichlorobenzenesulfonyl chloride2,4-di-ClHighTwo EWGs enhance reactivity.[5]
4-Nitrobenzenesulfonyl chloride4-NO₂HighThe nitro group is a very strong EWG.
4-Bromobenzenesulfonyl chloride4-BrModerate-HighThe bromo group is an EWG, increasing reactivity compared to the unsubstituted analog.[7]
Benzenesulfonyl chlorideNoneModerateThe baseline for arylsulfonyl chloride reactivity.
p-Toluenesulfonyl chloride (TsCl)4-CH₃LowThe methyl group is an electron-donating group (EDG), which slightly deactivates the sulfonyl chloride.

Typical Reaction Applications and Experimental Protocols

This compound is primarily employed in the synthesis of sulfonamides and sulfonate esters.

Sulfonamide Synthesis

The reaction with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. These moieties are prevalent in a vast number of pharmaceuticals.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.5-2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent to the cooled amine solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Sulfonate Ester Synthesis

The reaction with alcohols in the presence of a base affords sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions.

Experimental Protocol:

  • Reaction Setup: To a solution of the alcohol (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane), add this compound (1.1 eq.) portion-wise at 0 °C.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC.

  • Work-up: Dilute the reaction mixture with the solvent and wash with water, dilute HCl, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The residue can be purified by flash chromatography.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the general mechanism of sulfonylation and a typical experimental workflow.

G General Mechanism of Sulfonylation cluster_reactants Reactants cluster_intermediate Transition State/Intermediate cluster_products Products R-SO2Cl This compound Intermediate Tetrahedral Intermediate R-SO2Cl->Intermediate Nucleophilic Attack Nu-H Nucleophile (e.g., R'-NH2, R'-OH) Nu-H->Intermediate Product Sulfonamide or Sulfonate Ester Intermediate->Product Elimination of Cl- Byproduct HCl Intermediate->Byproduct

Caption: General reaction mechanism for sulfonylation.

G Experimental Workflow for Sulfonamide Synthesis Start Start Dissolve Dissolve Amine and Base in Anhydrous Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add Add Sulfonyl Chloride Solution Cool->Add React Stir and Monitor by TLC Add->React Workup Aqueous Work-up React->Workup Purify Recrystallization or Chromatography Workup->Purify End Pure Product Purify->End

Caption: A typical experimental workflow for sulfonamide synthesis.

Conclusion

References

Head-to-head comparison of different sulfonylating agents for a target molecule

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of sulfonamides—a core moiety in a vast array of therapeutic agents. This guide provides an objective, data-supported comparison of four commonly used sulfonylating agents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), and 2,4-dichlorobenzenesulfonyl chloride. This comparison focuses on their application in the sulfonylation of a model primary amine, benzylamine.

The reactivity of a sulfonyl chloride is principally determined by the electrophilicity of the sulfur atom. This is influenced by both electronic and steric factors of the substituent attached to the sulfonyl group. Electron-withdrawing groups enhance reactivity by increasing the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups and increased steric bulk tend to decrease reactivity.

Based on these principles, the general order of reactivity for the sulfonylating agents discussed in this guide is as follows:

Methanesulfonyl Chloride (MsCl) > 2,4-Dichlorobenzenesulfonyl Chloride > p-Toluenesulfonyl Chloride (TsCl) > Dansyl Chloride

This guide will delve into a quantitative comparison of these agents, provide detailed experimental protocols, and visualize the reaction workflow and the underlying principles of reactivity.

Quantitative Performance Comparison

Sulfonylating AgentStructureMolecular Weight ( g/mol )Typical Reaction Time (h)Expected Yield (%)Key Characteristics
Methanesulfonyl Chloride (MsCl) CH₃SO₂Cl114.551 - 490 - 98Highest reactivity, small size, good for sterically hindered amines.
2,4-Dichlorobenzenesulfonyl Chloride C₆H₃Cl₂SO₂Cl245.526 - 1290 - 98High reactivity due to electron-withdrawing chlorine atoms.[1][2]
p-Toluenesulfonyl Chloride (TsCl) C₇H₇SO₂Cl190.6512 - 2485 - 95Moderately reactive, widely used, forms stable crystalline derivatives.[3]
Dansyl Chloride C₁₂H₁₂ClNO₂S269.7512 - 2480 - 90Less reactive, primarily used for fluorescent labeling of amines and amino acids.

Experimental Protocols

The following is a generalized experimental protocol for the sulfonylation of benzylamine. This procedure can be adapted for each of the compared sulfonylating agents, with adjustments to the reaction time as indicated in the table above.

Materials:

  • Benzylamine

  • Selected Sulfonylating Agent (MsCl, 2,4-Dichlorobenzenesulfonyl Chloride, TsCl, or Dansyl Chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath with constant stirring.

  • Addition of Sulfonylating Agent: Dissolve the sulfonylating agent (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by Thin Layer Chromatography, TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.

Visualizing the Process and Principles

To further elucidate the practical and conceptual aspects of sulfonylation, the following diagrams illustrate a typical experimental workflow and the factors influencing the reactivity of the sulfonylating agents.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Sulfonylation cluster_workup Workup & Purification dissolve Dissolve Benzylamine & Triethylamine in DCM cool Cool to 0°C dissolve->cool add_sulfonyl Dropwise Addition of Sulfonyl Chloride cool->add_sulfonyl stir Stir at Room Temperature (Monitor by TLC) add_sulfonyl->stir quench Quench with Water stir->quench extract Aqueous Workup (HCl, NaHCO₃, Brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate & Purify dry->concentrate product Final Sulfonamide Product concentrate->product

Caption: A typical experimental workflow for a sulfonylation reaction.

reactivity_comparison Reactivity Decreasing Reactivity MsCl Methanesulfonyl Chloride (MsCl) - High reactivity due to small size and lack of resonance stabilization DiClPhSO2Cl 2,4-Dichlorobenzenesulfonyl Chloride - High reactivity from strong electron-withdrawing Cl atoms MsCl->DiClPhSO2Cl TsCl p-Toluenesulfonyl Chloride (TsCl) - Moderate reactivity, resonance stabilized DiClPhSO2Cl->TsCl DansylCl Dansyl Chloride - Lower reactivity due to bulky naphthyl group and electron-donating dimethylamino group TsCl->DansylCl

Caption: Factors influencing the relative reactivity of sulfonylating agents.

Conclusion

The choice of a sulfonylating agent is a critical parameter in the synthesis of sulfonamides and can significantly impact reaction efficiency and yield. For rapid and high-yielding reactions, particularly with less reactive or sterically hindered amines, the highly reactive methanesulfonyl chloride (MsCl) or 2,4-dichlorobenzenesulfonyl chloride are excellent choices.[1] For routine applications where moderate reactivity is sufficient and a stable, crystalline derivative is desired, the widely used p-toluenesulfonyl chloride (TsCl) remains a reliable option. Dansyl chloride is generally reserved for specialized applications such as fluorescent labeling due to its lower reactivity. This guide provides the foundational data and protocols to enable an informed decision for the selection of the optimal sulfonylating agent for your specific research and development needs.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is classified as a corrosive solid that causes severe skin burns and eye damage.[1] Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when handling this chemical.[1] In case of exposure, immediate and thorough rinsing with water is critical, followed by prompt medical attention.[1][2][3]

This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. All waste materials must be disposed of in accordance with local, regional, and national regulations.[4] It is imperative to entrust the disposal to a licensed waste disposal company.[5]

Key Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular FormulaC6H2BrCl3O2S[1][6]
Molecular Weight324.41 g/mol [1]
AppearanceOff-white to cream crystals or powder[1][6]
Melting Point40.0 - 52.0 °C[6]
UN NumberUN3261[1]
Hazard Class8 (Corrosive)[1]
Packing GroupII[1]

Disposal Protocol

The proper disposal of this compound and its contaminated containers requires a systematic approach to minimize risks. The following step-by-step protocol should be strictly adhered to.

Personnel Protective Equipment (PPE) Check: Before handling the chemical for disposal, ensure that you are wearing the appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Chemical safety goggles and a face shield

  • A lab coat or other protective clothing

  • Closed-toe shoes

Step 1: Handling and Segregation of Waste

  • Solid Waste: Collect any unused this compound and heavily contaminated materials (e.g., weighing paper, spatulas) in a designated, properly labeled, and sealed container. The container should be resistant to corrosion.[7]

  • Contaminated Labware: Glassware and other lab equipment that have come into contact with the chemical should be decontaminated. If decontamination is not feasible, they should be disposed of as hazardous waste.

  • Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]

Step 2: Container Management

  • Labeling: The waste container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols (e.g., corrosive).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[8] The storage area should be designated for corrosive materials.[3]

Step 3: Accidental Spill Cleanup

  • In the event of a spill, evacuate non-essential personnel from the area.[7]

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated waste container.[3][7]

  • Do not allow the spilled material to enter drains or water systems.[3][7]

Step 4: Final Disposal

  • Licensed Waste Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1][5] Provide the company with a copy of the Safety Data Sheet (SDS).

  • Contaminated Packaging: Dispose of the original container as unused product unless it has been thoroughly decontaminated.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Solid Waste in Corrosion-Resistant Container A->B C Decontaminate or Dispose of Contaminated Labware B->C D Do Not Mix with Other Waste Streams C->D E Securely Seal and Label Waste Container D->E F Store in a Cool, Dry, Well-Ventilated Area E->F J Arrange for Collection by Licensed Waste Disposal Company F->J G Accidental Spill Occurs H Contain and Sweep Up (Avoid Dust) G->H I Place Spill Debris in Waste Container H->I I->E After Cleanup K Provide SDS to Disposal Company J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. The information is compiled to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Summary

This compound is a corrosive and moisture-sensitive solid.[1] Based on data from structurally similar compounds, it is expected to cause severe skin burns and serious eye damage.[1][2][3][4] Inhalation of its dust may cause severe irritation and chemical burns to the respiratory tract.[2] It is crucial to handle this compound with appropriate personal protective equipment in a controlled environment.

Physical and Chemical Properties

Property4-Bromobenzenesulfonyl chloride2,6-Dichlorobenzenesulfonyl chloride
Physical State Powder Solid[1]Solid
Appearance Beige[1]No information available
Odor Odorless[1]No information available
Molecular Formula C6H4BrClO2S[1]C6H3Cl3O2S
Molecular Weight 255.51[1]245.52
Stability Moisture sensitive[1][3]No information available

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

Protection TypeSpecificationsRationale
Eye and Face Chemical splash goggles and a full-face shield.[5][6][7]Protects against splashes of the corrosive solid and its potential reaction products. A face shield alone is not adequate protection.[8]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5][8]Prevents direct skin contact and chemical burns.
Body Chemical-resistant lab coat, apron, or coveralls.[5][9]Protects skin and personal clothing from spills and splashes.
Respiratory Use in a certified chemical fume hood is required.[7][8][10] If a fume hood is not available, a NIOSH/MSHA approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[5][6]Minimizes the risk of inhaling corrosive dust and vapors.
Foot Closed-toe, chemical-resistant shoes.Protects feet from spills.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to use.

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any signs of damage or leaks.

    • Verify that the container is properly labeled.

    • Transport the chemical in a secondary container to the designated storage area.

  • Storage:

    • Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][10]

    • Keep the container tightly closed to prevent contact with moisture, which can cause decomposition.[1][2]

    • Store away from incompatible materials such as strong bases and oxidizing agents.

    • Never store corrosive chemicals above eye level.[8]

  • Preparation for Use:

    • Ensure an eyewash station and emergency shower are readily accessible.[2][8]

    • Prepare all necessary equipment and reagents before handling the chemical.

    • Don all required personal protective equipment as specified in the table above.

  • Handling and Use:

    • All weighing and transfers of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8][10]

    • Use spark-proof tools and equipment to avoid ignition sources.

    • Avoid generating dust during handling.[1][2]

    • If the compound is to be used in a reaction, add it slowly and in portions to the reaction mixture, especially if the reaction is exothermic.[7]

  • Decontamination:

    • Wipe down the work area with a suitable decontaminating solution after use.

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

Emergency Procedures

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[1][2][8] Seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[2][10] Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting.[1][2] Rinse the mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[2] Seek immediate medical attention.[1][2]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[11] Sweep up the material, place it in a suitable, closed container for disposal, and avoid creating dust.[1][11]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and compatible waste container.

    • Collect any liquid waste containing this compound in a separate, labeled, and sealed container.

  • Waste Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.[12]

    • Contact a licensed professional waste disposal service for proper disposal.[11]

    • A common disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11]

Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Preparedness A Verify fume hood is operational B Don all required PPE A->B C Prepare all necessary equipment B->C D Weigh and transfer chemical C->D Proceed to handling E Perform experimental procedure D->E F Decontaminate work area E->F Procedure complete G Segregate and label hazardous waste F->G H Remove and dispose of PPE G->H I Wash hands thoroughly H->I J Ensure clear access to eyewash and shower K Have spill kit readily available

Caption: Safe handling workflow for this compound.

References

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Reactant of Route 1
4-Bromo-2,6-dichlorobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-dichlorobenzenesulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.